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  • Product: 5-[(Methylamino)methyl]furan-2-carboxylic acid
  • CAS: 893740-52-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Stability of 5-[(Methylamino)methyl]furan-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Foreword In the landscape of modern medicinal chemistry and materials science, furan-based scaffolds continue...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and materials science, furan-based scaffolds continue to be of significant interest due to their versatile reactivity and biological relevance. Among these, 5-[(Methylamino)methyl]furan-2-carboxylic acid represents a molecule of emerging importance, combining the structural features of a furan-2-carboxylic acid with a key aminomethyl side chain. This guide is intended to provide a comprehensive technical overview of the anticipated chemical properties and stability of this compound, drawing upon established principles and data from closely related analogs. As direct experimental data for this specific molecule is limited in publicly accessible literature, this document serves as a predictive and foundational resource, grounded in the well-understood chemistry of its constituent functional groups and parent structures. Our aim is to equip researchers and drug development professionals with the critical insights needed to effectively handle, formulate, and analyze this promising chemical entity.

Molecular Structure and Physicochemical Properties

5-[(Methylamino)methyl]furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted with a carboxylic acid at the 2-position and a methylaminomethyl group at the 5-position.

Table 1: Predicted Physicochemical Properties of 5-[(Methylamino)methyl]furan-2-carboxylic acid

PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Molecular Formula C₈H₉NO₃Based on atomic composition.
Molecular Weight 167.16 g/mol Calculated from the molecular formula.
Appearance White to off-white or light yellow solidSimilar furan-2-carboxylic acid derivatives, such as 5-(Hydroxymethyl)-2-furancarboxylic acid, are typically white to light yellow solids.[1]
Solubility Soluble in water and polar organic solventsThe presence of both a carboxylic acid and an amino group suggests amphoteric character, likely leading to good solubility in aqueous solutions, particularly at acidic or basic pH. Solubility in polar organic solvents like methanol and DMSO is also expected.
pKa Carboxylic Acid: ~3.0 - 4.0; Methylamino: ~9.0 - 10.0The pKa of the carboxylic acid is expected to be similar to that of 2-furoic acid (pKa ~3.12).[2] The methylamino group's pKa will be in the typical range for secondary alkylamines.
Melting Point Expected to be a crystalline solid with a defined melting pointAnalogs like 5-methyl-2-furoic acid have a melting point of around 110°C. The presence of the amino group may lead to stronger intermolecular interactions and a potentially higher melting point.

Synthesis and Reactivity

While a specific, optimized synthesis for 5-[(Methylamino)methyl]furan-2-carboxylic acid is not widely documented, a plausible synthetic route can be extrapolated from the synthesis of its analogs.

Proposed Synthetic Pathway

A common precursor for 5-substituted furan-2-carboxylic acids is 5-(hydroxymethyl)furfural (HMF), a readily available bio-based platform chemical.[3][4] The synthesis could proceed through the following conceptual steps:

Synthetic_Pathway HMF 5-(Hydroxymethyl)furfural (HMF) Intermediate1 5-(Chloromethyl)furan-2-carboxylic acid HMF->Intermediate1 Oxidation & Halogenation Target 5-[(Methylamino)methyl]furan-2-carboxylic acid Intermediate1->Target Nucleophilic Substitution with Methylamine Oxidative_Degradation Target 5-[(Methylamino)methyl]furan-2-carboxylic acid OxidizedAmine N-oxide or Imine Formation Target->OxidizedAmine Oxidation of Amine RingOxidation Ring-Opened Products Target->RingOxidation Oxidative Ring Cleavage FDCA 2,5-Furandicarboxylic Acid (FDCA) Target->FDCA Oxidation of Side Chain

Figure 2: Potential Oxidative Degradation Pathways. Oxidation can occur at the amine, the side chain, or the furan ring itself.

  • Amine Oxidation: The secondary amine can be oxidized to form N-oxides or other degradation products.

  • Side-Chain Oxidation: The aminomethyl group could potentially be oxidized, ultimately leading to the formation of 2,5-furandicarboxylic acid (FDCA), a common oxidation product of 5-substituted furans. [5][6][7]* Furan Ring Oxidation: The electron-rich furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of highly colored degradation products.

Thermal and Photostability
  • Thermal Stability: Furan compounds can be susceptible to thermal degradation. Forced degradation studies at elevated temperatures are recommended to determine the molecule's thermal lability.

  • Photostability: The conjugated system of the furan ring suggests potential photosensitivity. Exposure to UV light may catalyze oxidative degradation or other photochemical reactions. Photostability testing according to ICH guidelines is crucial for drug development.

Analytical Methodologies

A robust analytical strategy is essential for the characterization and stability assessment of 5-[(Methylamino)methyl]furan-2-carboxylic acid.

Table 2: Recommended Analytical Techniques

TechniqueApplicationKey Considerations
High-Performance Liquid Chromatography (HPLC) Purity determination, stability-indicating assays, quantificationA reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. UV detection at a wavelength corresponding to the chromophore of the furan ring is appropriate. Gradient elution may be necessary to resolve the parent compound from its degradation products. [8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation¹H and ¹³C NMR will be critical for confirming the chemical structure. The chemical shifts of the furan protons, the methylene protons of the aminomethyl group, and the methyl group will be characteristic.
Mass Spectrometry (MS) Molecular weight confirmation and identification of degradation productsElectrospray ionization (ESI) in both positive and negative ion modes should be effective for this molecule. High-resolution MS (HRMS) can confirm the elemental composition. LC-MS/MS can be used to identify and quantify the compound and its metabolites or degradants in complex matrices.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsCharacteristic peaks for the O-H and C=O stretches of the carboxylic acid, the N-H stretch of the secondary amine, and the C-O-C stretch of the furan ring are expected.
Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Forced_Degradation_Workflow Start Prepare Stock Solution of Compound Stress_Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Stress_Acid Stress_Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Stress_Base Stress_Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Stress_Oxidation Stress_Thermal Thermal Stress (e.g., Solid, 80°C) Start->Stress_Thermal Stress_Photo Photolytic Stress (ICH Q1B Guidelines) Start->Stress_Photo Analysis Analyze all samples by HPLC-UV/MS Stress_Acid->Analysis Stress_Base->Analysis Stress_Oxidation->Analysis Stress_Thermal->Analysis Stress_Photo->Analysis Evaluation Evaluate Degradation Profiles Identify Degradants Validate Method Analysis->Evaluation

Figure 3: Workflow for a Forced Degradation Study. A systematic approach to evaluating the stability of the target compound under various stress conditions.

Concluding Remarks and Future Directions

5-[(Methylamino)methyl]furan-2-carboxylic acid is a molecule with significant potential, warranting a thorough investigation of its chemical properties and stability. Based on the well-established chemistry of furan-2-carboxylic acids and aminomethyl compounds, it is predicted to be a water-soluble, crystalline solid with a susceptibility to oxidative and pH-dependent degradation. The insights and proposed methodologies in this guide provide a solid framework for researchers and drug development professionals to advance their work with this compound.

Future experimental work should focus on:

  • Definitive Synthesis and Characterization: Developing a robust and scalable synthesis and fully characterizing the compound using the analytical techniques outlined.

  • Comprehensive Stability Studies: Performing detailed forced degradation and long-term stability studies to precisely map its degradation pathways and establish its shelf-life.

  • Pre-formulation and Formulation Development: Investigating its solid-state properties (e.g., polymorphism, hygroscopicity) and developing stable formulations for its intended application.

By systematically addressing these areas, the full potential of 5-[(Methylamino)methyl]furan-2-carboxylic acid can be unlocked for future therapeutic and material innovations.

References

  • Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. (2019). MDPI. Available at: [Link]

  • Santos, J. L., et al. (n.d.). Amino Acids in the Development of Prodrugs. PMC.
  • 2-Furoic acid. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry.
  • Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. (n.d.). RSC Publishing. Available at: [Link]

  • 5-hydroxymethylfurfural. (n.d.). Wikipedia.
  • Synthesis and Biological Evaluation of 14-(Aminoalkyl-aminomethyl)
  • ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (n.d.). The Royal Society of Chemistry.
  • Prodrugs. (n.d.). Wikipedia.
  • 5-(Methoxymethyl)furan-2-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • A systematic review on the determination and analytical methods for furanic compounds in caramel models. (2025). PMC.
  • Metabolic pathways of 5-hydroxymethylfurfural (a) and furfural (b)... (n.d.). ResearchGate. Available at: [Link]

  • 2-Furancarboxylic acid. (n.d.). NIST WebBook. Available at: [Link]

  • WO2019170204A1 - Synthesis of precursors of 2,5-furandicarboxylic acid. (n.d.). Google Patents.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Simultaneous Determination of 2-Furfural and 5-Methyl-2-furfural Using Corona Discharge Ion Mobility Spectrometry. (n.d.).
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.).
  • Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. (2023). MDPI.
  • Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxid
  • Mechanism for Stabilizing an Amorphous Drug Using Amino Acids within Co-Amorphous Blends. (2023). MDPI.
  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011).
  • Furan-2-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Water-soluble, solution-stable, and biolabile N-substituted (aminomethyl)benzoate ester prodrugs of acyclovir. (1991). PubMed.
  • CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series.
  • ¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA). (n.d.).
  • 2-furancarboxylic acid, 5-[(3,5-dimethyl-4-isoxazolyl)methyl]-. (n.d.). SpectraBase.

Sources

Exploratory

Molecular weight and physicochemical characteristics of 5-[(Methylamino)methyl]furan-2-carboxylic acid

Technical Guide: Molecular Weight and Physicochemical Characteristics of 5-[(Methylamino)methyl]furan-2-carboxylic Acid Executive Summary 5-[(Methylamino)methyl]furan-2-carboxylic acid (CAS: 893740-52-8 for free base; 21...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Molecular Weight and Physicochemical Characteristics of 5-[(Methylamino)methyl]furan-2-carboxylic Acid

Executive Summary

5-[(Methylamino)methyl]furan-2-carboxylic acid (CAS: 893740-52-8 for free base; 2126178-90-1 for HCl salt) is a specialized heterocyclic compound belonging to the furan-2-carboxylic acid (2-furoic acid) family. Structurally characterized by a furan ring substituted with a carboxylic acid group at position 2 and a (methylamino)methyl group at position 5, this molecule represents a critical scaffold in medicinal chemistry.

Its primary significance lies in its potential as a D-Amino Acid Oxidase (DAAO) inhibitor . By modulating DAAO activity, derivatives of this class influence D-serine levels in the brain, offering a therapeutic pathway for treating schizophrenia and other central nervous system (CNS) disorders associated with NMDA receptor hypofunction.

This guide provides a comprehensive technical analysis of its molecular weight, physicochemical properties, synthesis methodologies, and analytical characterization, designed for researchers in drug discovery and chemical development.

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting pharmacokinetics (ADME) and optimizing formulation strategies.

Molecular Identity & Weight[1]
PropertyValueNotes
IUPAC Name 5-[(Methylamino)methyl]furan-2-carboxylic acid
Common Name 5-(Methylaminomethyl)-2-furoic acid
CAS Number 893740-52-8 (Free Base)2126178-90-1 (HCl Salt)
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol Monoisotopic Mass: 155.0582
Exact Mass 155.058243 Da
Key Physicochemical Parameters

The compound exists as a zwitterion at physiological pH due to the presence of an acidic carboxyl group and a basic secondary amine.

ParameterValue (Predicted/Experimental)Significance
pKa (Acidic) ~3.5 (Carboxylic Acid)Ionized (COO⁻) at pH 7.4.
pKa (Basic) ~9.8 - 10.2 (Secondary Amine)Protonated (NH₂⁺) at pH 7.4.
LogP -0.8 to -0.2 (Zwitterion)~0.5 (Neutral)Highly hydrophilic; excellent aqueous solubility but limited passive membrane permeability without transporters.
LogD (pH 7.4) ~-2.5Indicates poor lipid solubility at physiological pH.
Polar Surface Area (PSA) ~60 - 70 Ų<140 Ų suggests potential for blood-brain barrier (BBB) penetration, though zwitterionic nature is a limiting factor.
Hydrogen Bond Donors 2 (NH, OH of COOH)
Hydrogen Bond Acceptors 4 (N, 2x O of COOH, O of Furan)
Solubility >10 mg/mL (Water)High aqueous solubility aids in formulation but requires specific extraction protocols (e.g., ion exchange).
Melting Point >200°C (Decomposition)Typical for amino acid-like zwitterions.

Synthesis & Manufacturing Methodologies

The synthesis of 5-[(Methylamino)methyl]furan-2-carboxylic acid typically follows a convergent pathway starting from commercially available furan derivatives.

Primary Synthesis Route: Reductive Amination

This route is preferred for its high yield and scalability. It avoids the use of unstable halomethyl intermediates.

  • Starting Material: 5-Formyl-2-furoic acid (or its methyl ester).

  • Reagent: Methylamine (in methanol or THF).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.

  • Hydrolysis: If an ester is used, basic hydrolysis (LiOH/THF/H₂O) yields the final acid.

Alternative Route: Nucleophilic Substitution
  • Starting Material: Methyl 5-(chloromethyl)-2-furoate.

  • Reagent: Methylamine (excess to prevent bis-alkylation).

  • Reaction: S_N2 substitution in a polar aprotic solvent (DMF or Acetonitrile).

  • Hydrolysis: Saponification of the ester.

Synthesis Workflow Diagram

SynthesisPathway Start 5-Formyl-2-furoic Acid (Methyl Ester) Step1 Reductive Amination (MeNH₂, NaBH(OAc)₃) Start->Step1  Schiff Base Formation   Intermediate Methyl 5-[(Methylamino)methyl] furan-2-carboxylate Step1->Intermediate  Reduction   Step2 Hydrolysis (LiOH, THF/H₂O) Intermediate->Step2  Saponification   Final 5-[(Methylamino)methyl] furan-2-carboxylic Acid Step2->Final  Acidification (HCl)  

Caption: Figure 1. Convergent synthesis pathway via reductive amination of 5-formyl-2-furoic acid ester.

Biological Relevance: DAAO Inhibition

The primary biological interest in this compound stems from its structural homology to established D-Amino Acid Oxidase (DAAO) inhibitors.

  • Mechanism: DAAO degrades D-serine, a co-agonist of the NMDA receptor. Inhibition of DAAO increases D-serine levels, potentially ameliorating NMDA receptor hypofunction observed in schizophrenia.

  • Structure-Activity Relationship (SAR):

    • The carboxylic acid at position 2 is critical for binding to the arginine residue (Arg283) in the DAAO active site.

    • The furan ring provides a planar scaffold that fits the hydrophobic pocket.

    • The basic side chain (methylaminomethyl) at position 5 interacts with the solvent-accessible region or specific residues near the active site entrance, potentially improving potency over the simple 5-methyl analog.

DAAOMechanism DAAO D-Amino Acid Oxidase (DAAO) Degradation Degradation to Hydroxypyruvate DAAO->Degradation  Catalyzes   DSerine D-Serine DSerine->Degradation NMDAR NMDA Receptor (Glutamatergic Transmission) DSerine->NMDAR  Co-agonizes   Inhibitor 5-[(Methylamino)methyl] furan-2-carboxylic Acid Inhibitor->DAAO  Inhibits  

Caption: Figure 2. Mechanism of action: Inhibition of DAAO preserves D-Serine, enhancing NMDA receptor signaling.

Analytical Characterization

Accurate identification and quantification require specific analytical protocols due to the compound's polarity and zwitterionic nature.

HPLC Method (High-Performance Liquid Chromatography)
  • Column: C18 Polar-Embedded or HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended due to low retention on standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.5 to keep amine protonated and acid neutral/protonated).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5% B (0-2 min), 5-30% B (2-10 min). Low organic content is needed.

  • Detection: UV at 254 nm (furan absorption).

Mass Spectrometry (LC-MS)
  • Ionization Source: Electrospray Ionization (ESI).

  • Mode: Positive (+).

  • Target Ion: [M+H]⁺ = 156.16 m/z .

  • Fragmentation Pattern: Loss of CO₂ (M-44) and methylamine group are common fragments.

NMR Spectroscopy (¹H NMR)
  • Solvent: D₂O or DMSO-d₆ (D₂O is preferred for zwitterions).

  • Key Signals:

    • Furan Protons: Two doublets at ~7.2 ppm (H3) and ~6.5 ppm (H4).[1]

    • Methylene (CH₂): Singlet or doublet at ~4.2 ppm.

    • Methyl (CH₃): Singlet at ~2.7 ppm.

Handling & Safety

  • Storage: Store at -20°C. The hydrochloride salt is hygroscopic; store under inert gas (Argon/Nitrogen).

  • Stability: Stable in solid form. Aqueous solutions should be prepared fresh or stored frozen. Avoid strong oxidizing agents.

  • Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

References

  • PubChem. 5-[(Methylamino)methyl]furan-2-carboxylic acid (Compound).[2] National Library of Medicine. Available at: [Link]

  • Ferraris, D. et al. (2008). D-Amino acid oxidase inhibitors.Current Pharmaceutical Design, 14(30), 3209-3214. (Contextual reference for furan-2-carboxylic acid DAAO inhibitors).
  • ChemSRC. CAS 893740-52-8 Entry. Available at: [Link]

Sources

Foundational

The Aminomethyl Furan Scaffold: Pharmacophore Engineering and Metabolic Mitigation

Executive Summary The aminomethyl furan moiety represents a classic yet complex pharmacophore in medicinal chemistry. Historically validated by the blockbuster success of H2-receptor antagonists like Ranitidine , this sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminomethyl furan moiety represents a classic yet complex pharmacophore in medicinal chemistry. Historically validated by the blockbuster success of H2-receptor antagonists like Ranitidine , this scaffold offers unique bioisosteric properties—bridging the gap between the lipophilicity of benzene and the electron-rich nature of five-membered heterocycles. However, the furan ring carries an intrinsic "structural alert" status due to potential cytochrome P450-mediated bioactivation into reactive dicarbonyl species. This guide provides a technical analysis of the structure-activity relationships (SAR), synthetic methodologies, and metabolic mitigation strategies required to safely leverage this scaffold in modern drug discovery.

Structural Significance & Pharmacophore Analysis[1]

The 2-aminomethyl furan scaffold serves as a versatile linker and pharmacophore.[1] Its utility stems from three physicochemical pillars:

  • Geometry and Distance: The furan ring provides a rigid 2,5-substitution pattern with an angle of approximately 124°, distinct from the 120° of benzene or the 148° of acetylene. This geometry is critical for positioning the basic amine nitrogen at a precise distance from other binding motifs (e.g., the thioether in ranitidine).

  • Electronic Character: Furan is

    
    -excessive. The oxygen lone pair donates into the ring, making it electron-rich but less aromatic than benzene (Resonance Energy: ~16 kcal/mol vs. 36 kcal/mol for benzene).[1] This facilitates cation-
    
    
    
    interactions with receptor residues.[1]
  • Basicity Modulation: The aminomethyl group typically exhibits a pKa between 8.0 and 9.[1]0. The adjacent furan ring, being electron-rich, can slightly modulate this basicity compared to a benzylamine, influencing the ionization state at physiological pH.

Case Study: H2 Receptor Antagonists (Ranitidine)

In the transition from Cimetidine (imidazole-based) to Ranitidine, the furan ring replaced the imidazole.

  • Observation: The furan ring is not a simple spacer; it participates in H-bonding via the ether oxygen and positions the dimethylaminomethyl group to interact with an acidic residue in the H2 receptor.

  • Outcome: Ranitidine showed superior potency and a better safety profile regarding CYP450 inhibition compared to cimetidine, although intrinsic furan toxicity remains a theoretical concern.[1]

Visualization: Pharmacophore Interactions

The following diagram illustrates the key interaction points of the aminomethyl furan scaffold within a theoretical binding pocket.

G cluster_0 Aminomethyl Furan Scaffold Furan Furan Ring (π-Electron Rich) Linker Methylene Bridge Furan->Linker Receptor_Aro Receptor: Phe/Trp (Cation-π Site) Furan->Receptor_Aro π-Stacking / T-Shaped Amine Basic Amine (pKa ~8.2) Receptor_Acid Receptor: Asp/Glu (Anionic Site) Amine->Receptor_Acid Ionic Interaction (Salt Bridge) Linker->Amine

Figure 1: Pharmacophore map highlighting the ionic interaction of the protonated amine and the


-interaction of the furan ring.

The Metabolic Liability: Bioactivation Mechanisms

A critical aspect of working with furan derivatives is the potential for metabolic activation . While many furan drugs are safe, the ring is a known substrate for Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).[1]

Mechanism of Toxicity

The metabolic pathway proceeds via oxidation of the furan double bond, leading to reactive intermediates that can covalently bind to hepatic proteins (hepatotoxicity).[2]

  • Epoxidation: CYP450 inserts oxygen across the C2-C3 or C4-C5 double bond.[1]

  • Ring Opening: The epoxide is highly unstable and rearranges to form cis-2-butene-1,4-dial (BDA) .[1]

  • Nucleophilic Attack: BDA is a potent electrophile (Michael acceptor).[1] It reacts with glutathione (detoxification) or cysteine/lysine residues on proteins (toxicity).[1]

Mitigation Strategy:

  • Substitution: Placing electron-withdrawing groups (EWGs) on the furan ring deactivates it toward CYP oxidation.[1]

  • Steric Blockade: Bulky substituents at the C5 position can hinder the approach of the oxidant iron-oxo species of CYP450.

Visualization: Bioactivation Pathway

MetabolicPathway Drug Aminomethyl Furan Drug CYP CYP450 (Oxidation) Drug->CYP Epoxide Furan Epoxide (Unstable Intermediate) Drug->Epoxide Metabolic Activation BDA cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->BDA Ring Opening GSH Glutathione Conjugate (Detoxification) BDA->GSH + GSH (Safe) Adduct Protein Adduct (Hepatotoxicity) BDA->Adduct + Protein-SH/NH2 (Toxic)

Figure 2: The bioactivation cascade of the furan ring leading to either detoxification or protein alkylation.[1]

Synthetic Methodologies

To synthesize aminomethyl furan derivatives, two primary pathways are employed. The choice depends on the stability of the substrate and the availability of reagents.

Protocol A: The Mannich Reaction (Classical)

Used for introducing the aminomethyl group onto an unsubstituted furan position (usually C2 or C5).[1]

  • Applicability: Electron-rich furans (e.g., furfuryl alcohol).[1]

  • Reagents: Formaldehyde (

    
    ), Secondary Amine (
    
    
    
    ), Acid catalyst.[1]

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve the secondary amine (1.0 eq) in acetic acid or ethanol.

  • Addition: Add aqueous formaldehyde (1.1 eq) dropwise at

    
    . Stir for 15 minutes to form the iminium ion intermediate.
    
  • Coupling: Add the furan substrate (1.0 eq).

  • Reflux: Heat the mixture to

    
     for 2–4 hours. Monitor by TLC.[1]
    
  • Workup: Neutralize with

    
    , extract with Ethyl Acetate, and purify via column chromatography.
    
Protocol B: Reductive Amination (Modern & Selective)

Preferred for converting furan-aldehydes (e.g., furfural or 2,5-diformylfuran) into amines.[1] This method avoids the formation of bis-products common in Mannich reactions.

  • Applicability: Synthesis of primary, secondary, or tertiary amines from aldehydes.[3]

  • Reagents: Furan-2-carboxaldehyde, Amine, Reducing Agent (

    
     or 
    
    
    
    ).[1]

Step-by-Step Protocol:

  • Imine Formation: Dissolve furan-2-carboxaldehyde (1.0 mmol) and the amine (1.1 mmol) in 1,2-dichloroethane (DCE) or THF.[1]

  • Activation: (Optional) Add a catalytic amount of acetic acid to catalyze imine formation. Stir for 30 mins at room temperature.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 mmol) in one portion.
    
    • Note:

      
       is preferred over 
      
      
      
      as it selectively reduces the imine/iminium ion without reducing the aldehyde.
  • Quench: After 4–12 hours, quench with saturated aqueous

    
    .
    
  • Isolation: Extract with DCM. Wash organic layer with brine.[1] Dry over

    
    .[1]
    
Visualization: Synthetic Workflow

Synthesis Start Furfural (Aldehyde) Imine Imine Intermediate Start->Imine + Amine (Acid Cat.) Amine Primary/Sec Amine Amine->Imine Product Aminomethyl Furan Imine->Product Reduction (NaBH(OAc)3)

Figure 3: Reductive amination workflow for clean synthesis of aminomethyl furans.

Quantitative Data Summary

The following table summarizes key physicochemical properties of the aminomethyl furan moiety compared to its bioisosteres.

PropertyAminomethyl FuranBenzylamineThiophene AnalogueImplication
Aromaticity ModerateHighHighFuran is more prone to oxidation.[1]
H-Bonding Acceptor (Oxygen)NoneWeak Acceptor (S)Furan oxygen can anchor the drug.[1]
pKa (Amine) ~8.2 - 8.8~9.0 - 9.5~8.5 - 9.0Furan slightly lowers amine basicity.[1]
Metabolic Risk High (Enedial formation)LowModerate (Sulfoxidation)Requires metabolic stabilization.[1]

References

  • Ranitidine SAR & Pharmacology

    • Title: Furan H2-antagonist ranitidine inhibits pentagastrin-stimulated gastric secretion stronger than cimetidine.[1][4][5]

    • Source: Gastroenterology (1980).[1][4][5]

    • URL:[Link]

  • Metabolic Activation Mechanism

    • Title: Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.[2]

    • Source: Chemical Research in Toxicology (PMC).[1]

    • URL:[Link]

  • Modern Synthesis (Reductive Amination)

    • Title: Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination.[1][6]

    • Source: Scientific Research Publishing.[1]

    • URL:[Link][1]

  • Muscarinic Agonists

    • Title: Synthesis and Pharmacological Characterization of Chiral Pyrrolidinylfuran Deriv
    • Source: Journal of Medicinal Chemistry (ACS).[1]

    • URL:[Link][1]

Sources

Exploratory

pKa values and ionization states of 5-[(Methylamino)methyl]furan-2-carboxylic acid

An In-Depth Technical Guide to the pKa Values and Ionization States of 5-[(Methylamino)methyl]furan-2-carboxylic acid Abstract The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the be...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values and Ionization States of 5-[(Methylamino)methyl]furan-2-carboxylic acid

Abstract

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of a drug candidate throughout the development lifecycle, influencing everything from solubility and membrane permeability to target binding and formulation stability. This guide provides a comprehensive analysis of 5-[(Methylamino)methyl]furan-2-carboxylic acid, an ampholytic molecule containing both a carboxylic acid and a secondary amine functional group. We delve into the theoretical prediction of its pKa values, explore the resulting ionization states across a physiological pH range, and present detailed, field-proven experimental protocols for their empirical determination. By integrating computational estimates with rigorous experimental workflows, this document serves as a self-contained resource for researchers seeking to understand and characterize this, and structurally similar, molecules.

Introduction: The Criticality of pKa in Drug Discovery

5-[(Methylamino)methyl]furan-2-carboxylic acid is a bifunctional molecule featuring a furan-2-carboxylic acid moiety and a secondary amine. The presence of both an acidic group (the carboxylic acid) and a basic group (the methylamino group) makes its behavior in aqueous solution highly dependent on pH.

The acid-base properties of a drug are paramount as they directly govern its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The degree of ionization affects:

  • Aqueous Solubility: Ionized species are generally more water-soluble, which is critical for formulation and bioavailability.[1][3]

  • Membrane Permeability: The pH-partition hypothesis states that neutral, uncharged species more readily cross lipid membranes. The balance between ionized and unionized forms is therefore key for absorption.[3][4]

  • Target Binding: Many drug-receptor interactions rely on specific ionic bonds. The charge state of the molecule at the physiological pH of the target environment is thus essential for its pharmacological activity.

  • Off-Target Activity: Basic compounds, in particular, have a higher propensity for off-target activity, making a precise understanding of their pKa crucial.[1]

This guide will first establish the theoretical pKa values based on an analysis of the molecule's structure and then provide robust methodologies for their experimental validation.

Theoretical pKa Prediction and Structural Analysis

The molecule possesses two primary ionizable centers: the carboxylic acid and the secondary amine. Their respective pKa values can be estimated by considering the parent structures and the electronic influence of the molecular framework.

  • pKa1 (Carboxylic Acid): The reference compound is furan-2-carboxylic acid, which has an experimentally determined pKa of approximately 3.12.[5] The furan ring is electron-withdrawing, which stabilizes the carboxylate anion and makes it a stronger acid than a typical aliphatic carboxylic acid. The 5-[(methylamino)methyl] substituent is connected via a methylene linker. This group is expected to have a weak electron-donating inductive effect, which would slightly destabilize the carboxylate anion. This effect is predicted to make the carboxylic acid slightly weaker (i.e., have a higher pKa) than the parent furan-2-carboxylic acid.

  • pKa2 (Secondary Amine): The reference compounds are simple secondary alkylamines, whose conjugate acids typically have pKa values in the range of 10.0-11.0.[6] The basicity of the nitrogen's lone pair is influenced by the electron-withdrawing nature of the furan ring. However, the presence of the insulating methylene (-CH2-) bridge between the ring and the nitrogen atom significantly mitigates this effect. Therefore, the basicity of the amine will be slightly reduced compared to a simple dialkylamine but not to the extent seen in anilines where the lone pair is directly delocalized into the aromatic ring.[6]

Based on this analysis, the following pKa values are predicted:

Functional GroupPredicted pKaRationale
Carboxylic Acid~3.3 - 3.6Based on pKa of furan-2-carboxylic acid (3.12)[5], slightly increased by the weak electron-donating effect of the 5-substituent.
Methylamino (Conjugate Acid)~9.2 - 9.7Based on typical secondary amine pKa (~10-11)[6], slightly reduced by the inductively electron-withdrawing furan ring, with the effect dampened by the methylene spacer.

Ionization States and Species Distribution

With two pKa values, the molecule can exist in three principal ionization states depending on the ambient pH. The molecule will exist predominantly as a zwitterion in the pH range between pKa1 and pKa2. Zwitterions possess distinct physicochemical properties, often exhibiting high solubility but variable permeability, a crucial consideration in drug design.[7][8]

  • pH < pKa1 (e.g., pH < 3.3): Both the carboxylic acid and the amine are protonated. The molecule carries a net positive charge (+1) and exists as a cation .

  • pKa1 < pH < pKa2 (e.g., 3.6 < pH < 9.2): The carboxylic acid is deprotonated (carboxylate), and the amine is protonated (ammonium). The molecule has both a positive and a negative charge, resulting in a net neutral charge, and exists as a zwitterion .

  • pH > pKa2 (e.g., pH > 9.7): Both the carboxylic acid and the amine are deprotonated. The molecule carries a net negative charge (-1) and exists as an anion .

The equilibrium between these states is illustrated below.

Caption: Equilibrium of ionization states for 5-[(Methylamino)methyl]furan-2-carboxylic acid.

Experimental Determination of pKa Values

While computational predictions provide excellent guidance, experimental determination is the gold standard for accuracy.[9][10] Potentiometric titration is a high-precision reference method, while UV-Vis spectrophotometry offers a sensitive alternative, provided the molecule has a suitable chromophore.[11][12]

Methodology 1: Potentiometric Titration

This method involves monitoring pH changes as a titrant of known concentration is added to a solution of the sample. The pKa values are determined from the inflection points of the resulting titration curve.[13][14]

Experimental Protocol:

  • System Calibration: Calibrate the pH meter and electrode using at least three standard, certified buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C).[13]

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in high-purity water to a known concentration (e.g., 1-5 mM). A co-solvent may be used if solubility is low, but its effect on pKa must be considered.

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[13][14]

  • Titration Setup:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Begin stirring the solution with a magnetic stir bar at a moderate, vortex-free speed.

    • Immerse the calibrated pH electrode and the titrant delivery tip into the solution.

    • Purge the headspace with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration to displace dissolved CO2, which can interfere with the measurement of the second pKa.[13][14]

  • Titration Procedure:

    • If titrating the fully protonated species, first acidify the sample solution to ~pH 2 with a standardized strong acid (e.g., 0.1 M HCl).

    • Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

    • Record the pH value and the volume of titrant added after each increment, ensuring the pH reading stabilizes before proceeding.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • Calculate the first and second derivatives of the curve. The equivalence points correspond to the maxima in the first derivative plot.

    • The pKa values correspond to the pH at the half-equivalence points. For the first ionization, pKa1 = pH at V(eq1)/2. For the second ionization, pKa2 = pH at (V(eq1) + V(eq2))/2.

Caption: Workflow for pKa determination via potentiometric titration.

Methodology 2: UV-Vis Spectrophotometry

This technique is applicable if the compound's chromophore (the furan ring) exhibits a change in absorbance upon ionization of a nearby functional group.[15] It requires less sample than titration and is well-suited for high-throughput screening.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.

  • Wavelength Selection:

    • Record the UV-Vis spectrum (e.g., 200-400 nm) of the compound in a highly acidic solution (e.g., pH 2, where the molecule is fully cationic) and a highly basic solution (e.g., pH 12, where it is fully anionic).

    • Identify one or more analytical wavelengths where the absorbance changes significantly between the acidic and basic forms.[15][16]

  • Absorbance Measurements:

    • Prepare a series of solutions by dissolving a fixed amount of the compound into each buffer solution from step 1.

    • Measure the absorbance of each solution at the pre-determined analytical wavelengths.

  • Data Analysis (Graphical Method):

    • For each pKa, plot absorbance versus pH. The resulting data should form a sigmoidal curve.

    • The inflection point of the sigmoid corresponds to the pKa. This is the pH at which the absorbance is exactly halfway between the minimum and maximum values for that ionization step.

    • Two separate sigmoidal transitions should be observable, corresponding to pKa1 and pKa2.

Implications for Drug Development

The predicted pKa values of ~3.4 and ~9.5 have significant consequences for the development of 5-[(Methylamino)methyl]furan-2-carboxylic acid as a potential drug candidate:

  • Physiological State: At the pH of blood and most tissues (~7.4), the molecule will exist almost exclusively as the zwitterion. This is because pH 7.4 is well above pKa1 (so the acid is deprotonated) and well below pKa2 (so the amine is protonated).

  • Absorption: In the acidic environment of the stomach (pH 1.5-3.5), the molecule will be predominantly in its cationic form. As pH increases through the small intestine (pH 6-7.5), the zwitterionic form will dominate. The lack of a truly neutral, lipophilic species may present challenges for passive membrane diffusion, a phenomenon that requires careful study.[7][17]

  • Solubility and Formulation: The ability to form both a cation at low pH and an anion at high pH, with a highly polar zwitterion in between, suggests good aqueous solubility across a wide pH range. This is advantageous for developing solution-based formulations.[1] Salt form selection would be a critical step to optimize stability and dissolution characteristics.

Conclusion

5-[(Methylamino)methyl]furan-2-carboxylic acid is an ampholytic compound with predicted pKa values of approximately 3.3-3.6 for its carboxylic acid and 9.2-9.7 for its methylamino group. These values dictate that the molecule will exist primarily as a zwitterion under physiological conditions. This guide has outlined the theoretical basis for these predictions and provided detailed, actionable protocols for their experimental determination using potentiometric titration and UV-Vis spectrophotometry. A thorough understanding and precise measurement of these pKa values are indispensable first steps in the rational design and development of this molecule into a viable therapeutic agent.

References

  • Martínez-Cifuentes, M., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • Kumar, A., et al. (2022). Impact of Furan Substitution on the Optoelectronic Properties of Biphenylyl/Thiophene Derivatives for Light-Emitting Transistors. The Journal of Physical Chemistry A. Available at: [Link]

  • Sarmini, K., & Kenndler, E. (1999). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Analytical Chemistry. Available at: [Link]

  • Zhang, M., et al. (2016). Zwitterionic Structures: From Physicochemical Properties Toward Computer-Aided Drug Designs. Taylor & Francis Online. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

  • El-Gendy, M. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

  • Hogg, S., et al. (2024). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2020). 8.15: The Effect of Substituents on pKa. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Furancarboxylic acid (FDB000951). Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Nenov, A., et al. (2013). Substituent effects on the relaxation dynamics of furan, furfural and β-furfural: a combined theoretical and experimental approach. RSC Publishing. Available at: [Link]

  • ResearchGate. (2025). Zwitterionic Structures: From Physicochemical Properties Toward Computer-Aided Drug Designs | Request PDF. Retrieved from [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

  • ACS Publications. (2025). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Furandicarboxylic acid. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Zwitterions – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2022). Impact of Furan Substitution on the Optoelectronic Properties of Biphenylyl/Thiophene Derivatives for Light-Emitting Transistors | Request PDF. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Available at: [Link]

  • De Bievre, P., et al. (2011). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • NIST. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • Reddit. (2021). r/OrganicChemistry - This molecule has pKa at 3.6 , 7.5 and 8.8, could someone tell me which functions are causing this and how charged the molecule is at pH 7 ?. Retrieved from [Link]

  • Unknown Source. (n.d.). Amines. Retrieved from [Link]

  • JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]

  • ResearchGate. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy | Request PDF. Retrieved from [Link]

  • Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • PMC. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Available at: [Link]

  • Moradabad Educational Trust Faculty of Pharmacy. (n.d.). Spectrophotometric determination of pKa of Montelukast sodium. Retrieved from [Link]

  • Unknown Source. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-[(Methylamino)methyl]furan-2-carboxylic Acid via Selective Reductive Amination

Abstract & Strategic Analysis The synthesis of 5-[(methylamino)methyl]furan-2-carboxylic acid represents a classic challenge in medicinal chemistry: the functionalization of a sensitive furan scaffold containing both an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The synthesis of 5-[(methylamino)methyl]furan-2-carboxylic acid represents a classic challenge in medicinal chemistry: the functionalization of a sensitive furan scaffold containing both an acidic moiety (carboxylic acid) and an electrophilic center (aldehyde).

This protocol details the Direct Reductive Amination of 5-formylfuran-2-carboxylic acid (FFCA) with methylamine. Unlike standard reductive aminations, this transformation requires strict control over pH and reducing potential to prevent three common failure modes:

  • Over-alkylation: Formation of the tertiary amine (dimethylated byproduct).

  • Furan Ring Reduction: Over-reduction of the heteroaromatic ring (common with catalytic hydrogenation).

  • Zwitterionic Isolation Failure: Inability to isolate the amphoteric product from inorganic salts.

Reaction Strategy: The "Abdel-Magid" Modification

We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride (


) or Catalytic Hydrogenation.
  • Why STAB? It is less toxic than cyanoborohydride and, crucially, exhibits a high selectivity for the iminium ion over the aldehyde. It does not reduce the aldehyde starting material at an appreciable rate, allowing for a "one-pot" procedure where the imine forms and is immediately reduced.

  • Solvent Choice: FFCA has poor solubility in non-polar solvents. We utilize a Methanol/THF or 1,2-Dichloroethane (DCE)/DMF system to ensure homogeneity.

Chemical Mechanism & Pathway[1][2]

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the iminium species, which is the substrate for reduction.

ReactionPathway Start 5-Formylfuran-2-carboxylic acid (Aldehyde) Inter1 Hemiaminal (Transient) Start->Inter1 + MeNH2 Amine Methylamine Amine->Inter1 Iminium Iminium Ion (Active Species) Inter1->Iminium - H2O Product 5-[(Methylamino)methyl] furan-2-carboxylic acid Iminium->Product + Hydride (STAB) Reductant STAB (H- Source) Reductant->Product

Figure 1: Mechanistic pathway for the reductive amination.[1][2][3] The STAB reagent selectively targets the Iminium Ion.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[4]Role
5-Formylfuran-2-carboxylic acid (FFCA) 140.091.0Limiting Reagent
Methylamine (2.0 M in THF/MeOH) 31.061.2 - 1.5Amine Source
Sodium Triacetoxyborohydride (STAB) 211.941.4 - 1.6Reducing Agent
Acetic Acid (Glacial) 60.051.0Catalyst (pH adjustment)
1,2-Dichloroethane (DCE) or THF -SolventMedium (0.2 M conc.)
Step-by-Step Methodology

Step 1: Solubilization & Imine Formation

  • Charge a dry reaction flask (purged with

    
    ) with FFCA  (1.0 equiv).
    
  • Add anhydrous THF (or DCE) to achieve a concentration of ~0.2 M.

    • Note: If FFCA does not fully dissolve, add DMF dropwise (up to 10% v/v) until a clear solution or fine suspension is achieved.

  • Add Methylamine (1.3 equiv, 2M solution) in one portion.

  • Add Acetic Acid (1.0 equiv).

    • Causality: The acid catalyzes the dehydration of the hemiaminal to the imine.

  • Stir at Room Temperature (20-25°C) for 30-60 minutes .

    • Checkpoint: Monitor by TLC or LCMS. You may observe the disappearance of the aldehyde peak, although the imine is often unstable on silica.

Step 2: Selective Reduction

  • Cool the mixture to 0°C (ice bath). Although STAB is stable at RT, cooling minimizes side reactions during the exothermic addition.

  • Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Safety: Gas evolution (

      
      ) may occur; ensure venting.
      
  • Remove ice bath and stir at Room Temperature for 4 to 16 hours .

    • Validation: Reaction is complete when LCMS shows conversion of the imine (M+139 approx) to the amine (M+156).

Step 3: Quenching & Workup (The Critical Zwitterion Strategy) Standard aqueous extraction (DCM/Water) often fails here because the product is water-soluble at neutral pH.

  • Quench: Add saturated aqueous

    
     slowly to quench excess hydride.
    
  • Concentration: Remove volatile organic solvents (THF/MeOH) under reduced pressure. The residue is an aqueous slurry.

  • Purification Option A (Strong Cation Exchange - Recommended):

    • Acidify the aqueous residue to pH ~2 with 1N HCl.

    • Load onto a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with Methanol (removes non-basic impurities, unreacted FFCA, and boric acid salts).

    • Elute product with 2M

      
       in Methanol .
      
    • Concentrate the ammonia fraction to yield the pure amino acid.

  • Purification Option B (Isoelectric Precipitation):

    • If SCX is unavailable, carefully adjust the aqueous pH to the calculated isoelectric point (pI ~6.5 - 7.0).

    • Cool to 4°C for 12 hours. The zwitterion may precipitate. Filter and wash with cold isopropanol.

Process Workflow & Decision Tree

Workflow Start Start: FFCA + Solvent CheckSol Is FFCA Dissolved? Start->CheckSol AddDMF Add DMF (10%) CheckSol->AddDMF No AddReagents Add MeNH2 + AcOH Stir 30 min CheckSol->AddReagents Yes AddDMF->AddReagents Reduction Add STAB (0°C -> RT) AddReagents->Reduction Monitor LCMS Check Reduction->Monitor Monitor->Reduction Incomplete (Add more STAB) Workup Quench NaHCO3 Evaporate Organics Monitor->Workup Complete Purification Load on SCX Column Elute with NH3/MeOH Workup->Purification Final Pure Product (Zwitterion) Purification->Final

Figure 2: Operational workflow emphasizing solubility checks and SCX purification.

Analytical Validation

To confirm the identity of 5-[(Methylamino)methyl]furan-2-carboxylic acid :

  • 1H NMR (D2O/NaOD):

    • Furan Protons: Two doublets around

      
       6.5 - 7.2 ppm.
      
    • Benzylic-like

      
      :  Singlet (or singlet appearing doublet) at 
      
      
      
      3.8 - 4.2 ppm.
    • N-Methyl: Singlet at

      
       2.3 - 2.5 ppm.
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: 156.06 m/z .

    • Common impurity: Dialkylated product (+14 mass units if impure).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Product lost in aqueous layer during workup.Do not use liquid-liquid extraction. Use SCX resin or lyophilize and triturate.
Dialkylation Excess amine relative to steric bulk, or high temp.Ensure strict stoichiometry (1.2 equiv amine). Add amine before STAB to lock in imine.
Starting Material Remains Imine formation slow due to wet solvent.Add activated 3Å Molecular Sieves during the first 30 mins.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures.[6][5] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Subba Reddy, B. V., et al. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni.[7] ChemSusChem, 14(11), 2308-2312.[7]

  • Li, X., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures. Processes, 10(12), 2486.

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Application

Application Notes and Protocols for Determining the Optimal Solvent Systems for 5-[(Methylamino)methyl]furan-2-carboxylic acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal solvent systems for 5-[(Methylamino)methyl]furan-2-carboxylic acid. This mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal solvent systems for 5-[(Methylamino)methyl]furan-2-carboxylic acid. This molecule's zwitterionic nature, arising from its carboxylic acid and secondary amine functional groups, presents a unique solubility profile that is highly dependent on pH. These application notes detail the underlying chemical principles, provide a strategic framework for solvent selection, and offer detailed, step-by-step protocols for accurately measuring and optimizing solubility. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of reliable data crucial for formulation development, purification, and various analytical applications.

Introduction: Understanding the Molecule

5-[(Methylamino)methyl]furan-2-carboxylic acid is a heterocyclic compound featuring a furan core substituted with a carboxylic acid group and a methylaminomethyl group. This unique combination of a Brønsted-Lowry acid and a Brønsted-Lowry base within the same molecule means it can exist as a zwitterion, a neutral molecule with both a positive and a negative electrical charge.

The solubility of such zwitterionic compounds is intrinsically linked to the pH of the solvent system.[1] At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to strong intermolecular electrostatic interactions and typically, minimal aqueous solubility.[2] By shifting the pH away from the pI, the molecule becomes predominantly cationic (at low pH) or anionic (at high pH), which enhances its interaction with polar solvents like water and increases solubility.

Physicochemical Properties and pKa Estimation

To logically approach the challenge of dissolving 5-[(Methylamino)methyl]furan-2-carboxylic acid, we must first estimate its acid dissociation constants (pKa).

  • Carboxylic Acid (pKa₁): The pKa of the parent compound, furan-2-carboxylic acid, is approximately 3.12.[3] The electron-donating nature of the methylaminomethyl substituent at the 5-position is expected to have a minor effect on this value. Therefore, we can estimate pKa₁ ≈ 3.1 - 3.5 .

  • Methylamino Group (pKa₂): The ammonium ions of simple secondary aliphatic amines typically have a pKa in the range of 10 to 11. We can therefore estimate pKa₂ ≈ 10.0 - 11.0 for the protonated methylamino group.

The isoelectric point (pI) can be estimated as the average of these two pKa values:

pI ≈ (pKa₁ + pKa₂) / 2 ≈ (3.3 + 10.5) / 2 ≈ 6.9

This estimation is pivotal as it informs the pH range over which solubility testing should be conducted. Minimum solubility is expected around pH 6.9, with increased solubility in more acidic or more alkaline conditions.

Structural and Solvation Logic

The diagram below illustrates the structure of 5-[(Methylamino)methyl]furan-2-carboxylic acid and highlights the key functional groups that dictate its solubility behavior.

G cluster_0 5-[(Methylamino)methyl]furan-2-carboxylic acid cluster_1 Key Functional Groups mol mol A Carboxylic Acid (Acidic, pKa₁ ≈ 3.3) - Forms Anion at high pH B Methylamino Group (Basic, pKa₂ ≈ 10.5) - Forms Cation at low pH C Furan Ring (Aromatic, contributes to hydrophobicity)

Caption: Key functional groups of the target molecule.

Strategic Framework for Solvent Selection

A systematic approach to solvent selection is crucial for efficiency and for generating a comprehensive understanding of the compound's solubility. The following workflow outlines a logical progression from initial screening in aqueous systems to optimization in organic and mixed-solvent systems.

G start Start: Characterize Compound (Zwitterionic, Est. pI ≈ 6.9) ph_screen Protocol 1: Aqueous pH-Solubility Profile (pH 2.0 to 12.0) start->ph_screen analysis1 Analyze Data: Identify pH of minimum and maximum solubility ph_screen->analysis1 organic_screen Protocol 2: Organic & Co-Solvent Screening analysis1->organic_screen Informs co-solvent choice analysis2 Analyze Data: Rank solvent efficacy organic_screen->analysis2 optimization Protocol 3: Binary/Ternary System Optimization (e.g., Water/Ethanol/DMSO ratios) analysis2->optimization end End: Optimal Solvent System(s) Identified optimization->end

Caption: Logical workflow for solvent system determination.

Experimental Protocols

The following protocols are based on the industry-standard shake-flask method for determining equilibrium solubility.[4][5] This method involves agitating an excess of the solid compound in the test solvent until equilibrium is reached, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Protocol 1: Aqueous pH-Solubility Profile

Objective: To determine the solubility of 5-[(Methylamino)methyl]furan-2-carboxylic acid as a function of pH to identify the isoelectric point and regions of maximum aqueous solubility.

Materials:

  • 5-[(Methylamino)methyl]furan-2-carboxylic acid (solid, >98% purity)

  • Type I deionized water

  • Standard buffer solutions (pH 2.0, 4.0, 6.0, 7.0, 8.0, 10.0, 12.0) or appropriate buffer reagents (e.g., phosphate, borate, citrate)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding)

  • Calibrated pH meter

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation of Buffer Solutions: Prepare a series of buffers at various pH values (e.g., 2.0, 4.0, 6.0, 6.5, 7.0, 7.5, 8.0, 10.0, 12.0). Ensure the buffer capacity is sufficient to maintain the pH after the addition of the compound.

  • Sample Preparation: Add an excess amount of solid 5-[(Methylamino)methyl]furan-2-carboxylic acid to each vial. A general starting point is to add enough solid to achieve a concentration of at least 10 mg/mL if it were all to dissolve. This ensures a solid phase remains at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each buffer solution to the corresponding vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For robust results, filter this aliquot through a 0.22 µm syringe filter to remove any remaining particulates. Note: The initial portion of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification:

    • Prepare a standard calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dilute the filtered supernatant samples as necessary to fall within the linear range of the calibration curve.

    • Analyze the samples using a validated HPLC-UV or UV-Vis method to determine the concentration.

  • Data Analysis: Plot the measured solubility (in mg/mL or mol/L) against the final measured pH of each solution. The resulting curve will reveal the pH of minimum solubility (the pI) and the pH ranges where solubility is maximized.

Protocol 2: Organic and Co-Solvent Screening

Objective: To assess the solubility of the compound in a range of common organic solvents and aqueous co-solvent systems. This is particularly useful for applications requiring non-aqueous solutions, such as organic synthesis or certain analytical techniques.

Materials:

  • Solvents to be tested (see Table 1 for suggestions). Solvents should be of high purity (e.g., HPLC grade).

  • Other materials as listed in Protocol 1.

Procedure:

  • Solvent Selection: Choose a range of solvents with varying polarities, hydrogen bonding capabilities, and protic/aprotic nature. Refer to solvent selection guides for safety and environmental considerations.[6][7]

  • Sample Preparation: As in Protocol 1, add an excess of the solid compound to a series of vials.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent or co-solvent mixture to the vials.

  • Equilibration and Analysis: Follow steps 4 through 8 as detailed in Protocol 1. For quantification, ensure the final sample is compatible with the mobile phase (for HPLC) or diluent used for the calibration curve.

Data Presentation and Interpretation

The results of the solubility screening should be summarized in a clear and concise format to allow for easy comparison and decision-making.

Table 1: Solubility Data Summary
Solvent System Solvent Class pH (for aqueous) Temperature (°C) Solubility (mg/mL) Observations
Deionized WaterProtic, Polar~725Experimental ValueBaseline
pH 2.0 BufferAqueous2.025Experimental ValueHigh solubility expected (cationic form)
pH 4.5 BufferAqueous4.525Experimental Value
pH 6.8 BufferAqueous6.825Experimental ValueLow solubility expected (near pI)
pH 8.0 BufferAqueous8.025Experimental Value
pH 10.0 BufferAqueous10.025Experimental ValueHigh solubility expected (anionic form)
MethanolProtic, PolarN/A25Experimental Value
EthanolProtic, PolarN/A25Experimental Value
IsopropanolProtic, PolarN/A25Experimental Value
AcetonitrileAprotic, PolarN/A25Experimental Value
Dimethyl Sulfoxide (DMSO)Aprotic, PolarN/A25Experimental Value
Dimethylformamide (DMF)Aprotic, PolarN/A25Experimental Value
50% Ethanol (aq)Co-solvent~725Experimental Value
10% DMSO (aq)Co-solvent~725Experimental Value

Conclusion and Recommendations

The zwitterionic nature of 5-[(Methylamino)methyl]furan-2-carboxylic acid makes pH the most critical factor governing its aqueous solubility. The protocols outlined in this application note provide a robust framework for systematically determining its solubility profile. For maximal aqueous solubility, formulation at a pH at least 2 units away from the isoelectric point (i.e., pH < 5 or pH > 9) is recommended.[2] For applications requiring organic solvents, polar solvents such as DMSO, DMF, and lower-chain alcohols are predicted to be most effective, consistent with findings for similar furan-based carboxylic acids.[8] The use of co-solvents like ethanol or DMSO in aqueous solutions can further enhance solubility, particularly around the isoelectric point. The data generated using these protocols will empower researchers to make informed decisions in the development of formulations, purification processes, and analytical methods for this promising compound.

References

  • PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Wikipedia. (2023, December 29). 2-Furoic acid. Retrieved February 26, 2026, from [Link]

  • Zhang, T., et al. (2021). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. RSC Advances. Available at: [Link]

  • Abraham, M. H., et al. (2011). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Belyaeva, E. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved February 26, 2026, from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]

  • Kelly, C. P., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A. Available at: [Link]

  • Sun, W., et al. (2012). 5-(Hydroxymethyl)furan-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved February 26, 2026, from [Link]

  • FooDB. (2010). Showing Compound 2-Furancarboxylic acid (FDB000951). Retrieved February 26, 2026, from [Link]

  • Jimenez-Gonzalez, C., et al. (2011). A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. Green Chemistry. Available at: [Link]

  • Pal, A., & Ghosh, R. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Available at: [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Wikipedia. (2024, January 20). 2,5-Furandicarboxylic acid. Retrieved February 26, 2026, from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved February 26, 2026, from [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Available at: [Link]

  • Zhang, T., et al. (2021). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. ResearchGate. Available at: [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved February 26, 2026, from [Link]

  • Yaseen, G., & Ahmad, M. (2023). Editorial: Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Acta Chimica Slovaca. Available at: [Link]

  • Ashenhurst, J. (2026, January 9). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved February 26, 2026, from [Link]

  • Ferreira, R. J. C., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data. Available at: [Link]

  • PubChem. (n.d.). 2,5-Furandicarboxylic acid. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Retrieved February 26, 2026, from [Link]

  • Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). p K a Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. Retrieved February 26, 2026, from [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved February 26, 2026, from [Link]

Sources

Method

Application Note: Strategic Functionalization of the Secondary Amine in 5-[(Methylamino)methyl]furan-2-carboxylic Acid

Introduction & Chemical Context 5-[(Methylamino)methyl]furan-2-carboxylic acid is a bifunctional building block often derived from the valorization of biomass precursors like 5-hydroxymethylfurfural (HMF). Structurally,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

5-[(Methylamino)methyl]furan-2-carboxylic acid is a bifunctional building block often derived from the valorization of biomass precursors like 5-hydroxymethylfurfural (HMF). Structurally, it resembles a "furan-based amino acid," possessing both a nucleophilic secondary amine and an acidic carboxyl group.

The Zwitterionic Challenge

In its neutral state, this molecule exists primarily as a zwitterion (internal salt).[1] The proton from the carboxylic acid (


) migrates to the secondary amine (

).
  • Solubility: High solubility in water and DMSO; poor solubility in non-polar organic solvents (DCM, Toluene, Hexanes).

  • Reactivity: The amine is protonated (ammonium form) and non-nucleophilic in neutral media. To functionalize the amine, the equilibrium must be shifted by base, or the carboxylic acid must be masked (esterified).

  • Stability Warning: The furan ring is electron-rich but acid-sensitive. Prolonged exposure to strong mineral acids (pH < 1) can induce ring-opening to form levulinic acid derivatives. Avoid strong oxidants to prevent degradation to furan-2,5-dicarboxylic acid (FDCA).

Strategic Reaction Landscape

The following diagram outlines the decision logic for selecting the appropriate functionalization pathway based on the desired outcome and solubility constraints.

ReactionLandscape Start 5-[(Methylamino)methyl] furan-2-carboxylic acid (Zwitterion) Solubility Solubility Check Start->Solubility PathA Aqueous/Biphasic (Schotten-Baumann) Solubility->PathA Retain Acid (Water Soluble) PathB Organic Phase (DMF/DMSO) Solubility->PathB Esterify First (Organic Soluble) Acylation N-Acylation (Amide Formation) PathA->Acylation Acid Chlorides/ NaOH PathB->Acylation HATU/DIPEA RedAlk Reductive Alkylation (Tertiary Amine) PathB->RedAlk Aldehyde/ STAB Ugi Ugi 4-CR (Peptidomimetics) PathB->Ugi Isocyanide/ Aldehyde

Figure 1: Decision tree for selecting functionalization conditions based on solvent compatibility and target moiety.

Detailed Protocols

Protocol A: Chemoselective N-Acylation (Schotten-Baumann Conditions)

Objective: Convert the secondary amine to an amide while leaving the carboxylic acid free. Rationale: The zwitterionic starting material is insoluble in DCM. Using a biphasic system (Water/THF) allows the starting material to dissolve in the aqueous base while the acylating agent reacts at the interface.

Reagents
  • Substrate: 5-[(Methylamino)methyl]furan-2-carboxylic acid (1.0 equiv)[2]

  • Base: NaOH (2.2 equiv) – Crucial: 1 eq to neutralize zwitterion, 1 eq to scavenge HCl.

  • Acylating Agent: Benzoyl chloride or Acetyl chloride (1.1 equiv)

  • Solvent: Water / THF (1:1 ratio)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the substrate in 5 mL of 1M NaOH (aqueous). Ensure the solution is clear (pH > 10).

  • Solvent Addition: Add 5 mL of THF to the reaction mixture. Cool to 0°C on an ice bath.

  • Addition: Dropwise add 1.1 mmol of the acid chloride (dissolved in 1 mL THF) over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir vigorously for 2 hours.

  • Monitoring: Check by TLC (MeOH/DCM 1:9). The zwitterion stays at the baseline; the product will move.

  • Workup (Acidification): Carefully acidify the mixture to pH 3.0 using 1M HCl. Caution: Do not go below pH 2 to protect the furan ring.

  • Isolation: The N-acylated product often precipitates. If solid, filter and wash with cold water. If oil, extract 3x with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (C18 Reverse Phase is recommended due to polarity).

Protocol B: Reductive Alkylation (Tertiary Amine Synthesis)

Objective: Alkylate the secondary methylamine to a tertiary amine. Rationale: Standard hydrogenation (H2/Pd-C) can reduce the furan ring. We use Sodium Triacetoxyborohydride (STAB), a mild hydride donor that tolerates the furan and the carboxylic acid.

Reagents
  • Substrate: Methyl 5-[(methylamino)methyl]furan-2-carboxylate (Esterified precursor recommended for solubility)*.

  • Aldehyde: Benzaldehyde or equivalent (1.1 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Acid Catalyst: Acetic Acid (1.0 equiv).

Note on Precursor: It is highly recommended to first esterify the carboxylic acid (MeOH/H2SO4, reflux 2h) to improve solubility in DCE. If using the free acid, use DMF as solvent and skip the acetic acid addition.

Step-by-Step Methodology
  • Imine Formation: Dissolve 1.0 mmol of the amino-ester in 5 mL DCE. Add 1.1 mmol of aldehyde and 1.0 mmol Acetic Acid. Stir for 30 minutes under Nitrogen.

  • Reduction: Add 1.5 mmol of STAB in one portion.

  • Reaction: Stir at room temperature for 4–12 hours.

  • Quench: Add saturated aqueous NaHCO3 solution to quench the reaction and neutralize the mixture.

  • Extraction: Extract the organic layer with DCM (3x). Wash combined organics with brine.

  • Drying: Dry over Na2SO4 and concentrate in vacuo.

  • Validation: 1H NMR should show the disappearance of the imine proton and the appearance of the new N-alkyl methylene group.

Protocol C: Ugi 4-Component Reaction (Peptidomimetic Synthesis)

Objective: Create a complex bis-amide scaffold in a single step. Rationale: This reaction leverages the amine functionality.[3][4][5] To prevent the internal carboxylic acid from interfering (acting as the acid component), it must be protected as a methyl ester.

Workflow Diagram

UgiWorkflow Step1 Step 1: Esterification (Protect Acid) Step2 Step 2: Component Mixing (Amine + Aldehyde) Step1->Step2 Methyl Ester Isolated Step3 Step 3: Addition of Acid & Isocyanide Step2->Step3 Imine formed in situ Step4 Step 4: Incubation (24-48h) Step3->Step4

Figure 2: Workflow for the Ugi 4-Component Reaction utilizing the furan amine.

Reagents
  • Amine: Methyl 5-[(methylamino)methyl]furan-2-carboxylate (1.0 equiv).

  • Aldehyde: Paraformaldehyde or Benzaldehyde (1.0 equiv).

  • Acid: Boc-Gly-OH or Acetic Acid (1.0 equiv) (External acid component).

  • Isocyanide: tert-Butyl isocyanide (1.0 equiv).

  • Solvent: Methanol (Concentration 0.5 M - High concentration drives the reaction).

Step-by-Step Methodology
  • Pre-mix: In a screw-cap vial, dissolve the furan amine (ester form) and the aldehyde in Methanol. Stir for 30 minutes to allow pre-equilibrium of the imine.

  • Addition: Add the carboxylic acid component, followed immediately by the isocyanide.

  • Incubation: Seal the vial and stir at room temperature for 24 hours. (If the aldehyde is sterically hindered, heat to 50°C).

  • Workup: Evaporate the Methanol.

  • Purification: The Ugi product is usually less polar than the starting materials. Purify via Silica Gel chromatography (Hexane/Ethyl Acetate gradient).

Analytical Data Summary

FunctionalizationKey NMR Signal (Diagnostic)Expected Shift (ppm)
Starting Material N-Me (Singlet)2.4 - 2.6 ppm
N-Acylation (Amide) N-Me (Rotamers)Splits into two peaks (e.g., 2.9 & 3.1 ppm)
Reductive Alkylation N-CH2 -R (New Alkyl)3.5 - 3.8 ppm (Singlet or Multiplet)
Ugi Product N-CH -CO (Alpha proton)4.5 - 5.5 ppm

References

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. Link

  • Gomes, R. F., et al. (2023). Bio-based furanic oxygenates: A review on the synthesis of amines via reductive amination. MDPI, Molecules. Link

  • Subbiah, S., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug. SciTechnol. Link (Cited for zwitterion solubility behavior).

  • PubChem. (2025).[2] 5-[(Dimethylamino)methyl]-2-furoic acid Compound Summary. National Library of Medicine. Link

  • Li, X., et al. (2022). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis.[6][7] RSC Advances. Link

Sources

Application

Application Note: Advanced Microwave-Assisted Synthesis of Furan-2-Carboxylic Acid Scaffolds

Executive Summary Furan-2-carboxylic acid (furoic acid) and its amide/ester derivatives represent a critical intersection between sustainable biomass valorization and high-value medicinal chemistry. While conventional th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan-2-carboxylic acid (furoic acid) and its amide/ester derivatives represent a critical intersection between sustainable biomass valorization and high-value medicinal chemistry. While conventional thermal methods for synthesizing these scaffolds suffer from long reaction times (3–12 hours), poor selectivity, and "humin" formation (polymerization byproducts), Microwave-Assisted Organic Synthesis (MAOS) offers a precise kinetic alternative.

This guide details three optimized workflows:

  • Biomass Entry: Dehydration of Mucic Acid to furan precursors.[1]

  • Core Synthesis: Rapid, green oxidation of Furfural to Furoic Acid using H₂O₂.

  • Library Generation: High-throughput amidation of Furoic Acid for drug discovery.

Technical Foundation: The Dielectric Advantage

In furan chemistry, the primary failure mode of conventional heating is the thermal gradient. Furan rings are electron-rich and prone to acid-catalyzed polymerization (charring) at high wall temperatures.

Microwave irradiation utilizes dipolar polarization and ionic conduction to generate heat volumetrically inside the reaction mixture.

  • Mechanism: The oscillating electromagnetic field (2.45 GHz) aligns dipoles (e.g., water, DMSO, ethanol). As the field alternates, molecular rotation creates friction, generating heat.

  • The "Specific Effect": For the Cannizzaro reaction and oxidations, MW irradiation stabilizes polar transition states, significantly lowering the activation energy (

    
    ) relative to the competing polymerization pathway.
    
Diagram 1: Mechanistic Pathway of MW Heating in Furan Synthesis

MW_Mechanism cluster_0 Dielectric Heating cluster_1 Reaction Kinetics MW_Field MW Field (2.45 GHz) Dipole Solvent Dipole Alignment MW_Field->Dipole Oscillation Friction Molecular Friction Dipole->Friction Rotation TS_Stabilization Polar TS Stabilization Friction->TS_Stabilization Volumetric Heat Rate Rate Acceleration (k_mw >> k_conv) TS_Stabilization->Rate Lower Ea Reaction Furfural Oxidation (Selective) Rate->Reaction Side_Reaction Polymerization (Humins) Rate->Side_Reaction Suppressed

Caption: Volumetric heating suppresses thermal gradients, favoring the kinetic product (Furoic Acid) over thermodynamic polymerization.

Experimental Protocols

Protocol A: Green Oxidation of Furfural to Furoic Acid

Target: Efficient conversion of biomass-derived furfural without toxic heavy metals (KMnO₄).

Reagents:

  • Furfural (1.0 equiv)

  • Hydrogen Peroxide (30% aq., 2.5 equiv)

  • Catalyst: Heterogeneous base (e.g., Hydrotalcite or mild amine) or Ag₂O (catalytic).

  • Solvent: Water (Green solvent with high

    
     for MW absorption).
    

Step-by-Step Methodology:

  • Setup: In a 10 mL microwave-transparent borosilicate vial, dissolve Furfural (2 mmol, 192 mg) in Water (4 mL).

  • Oxidant Addition: Add 30% H₂O₂ (5 mmol) dropwise. Caution: Exothermic.

  • Sealing: Cap the vial with a Teflon-lined septum. Ensure the pressure sensor is active.

  • Irradiation (Dynamic Mode):

    • Ramp: 2 minutes to reach 100°C.

    • Hold: 10 minutes at 100°C.

    • Power: Max 150W (dynamic control to maintain temp).

    • Stirring: High (600 rpm).

  • Workup: Cool to room temperature (compressed air cooling). Acidify to pH 2 with HCl (1M) to precipitate Furoic Acid. Filter and recrystallize from water.

Validation Criteria:

  • Yield: >90% (Conventional: ~60% due to Cannizzaro alcohol byproduct).

  • Purity: Check via HPLC (254 nm). Absence of furfuryl alcohol peak.

Protocol B: Rapid Amidation (Library Generation)

Target: Synthesis of Furan-2-carboxamides (Pharmacophores) for SAR studies.

Reagents:

  • Furoic Acid (1.0 equiv)

  • Amine (1.2 equiv) (e.g., Benzylamine, Aniline derivatives)

  • Coupling Agent: TBTU or HATU (1.2 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: DMF (High boiling point, excellent MW absorber).

Step-by-Step Methodology:

  • Activation: In a 4 mL MW vial, mix Furoic Acid (0.5 mmol), TBTU (0.6 mmol), and DIPEA (1.0 mmol) in DMF (2 mL). Stir for 1 minute.

  • Addition: Add the specific Amine (0.6 mmol).

  • Irradiation:

    • Temp: 100°C.

    • Time: 5 minutes.

    • Pressure Limit: 15 bar (safety cutoff).

  • Workup: Pour reaction mixture into ice water (10 mL). The amide product typically precipitates. Filter and wash with 5% NaHCO₃ to remove unreacted acid.

Comparative Analysis: Conventional vs. Microwave

The following data highlights the efficiency gains when switching from thermal reflux to MW irradiation.

ParameterConventional RefluxMicrowave SynthesisImprovement Factor
Reaction Time (Oxidation) 4 – 6 Hours10 – 15 Minutes24x Faster
Reaction Time (Amidation) 12 – 24 Hours5 – 10 Minutes140x Faster
Yield (Furoic Acid) 60 – 70%92 – 96%+30% Yield
Solvent Usage High (50-100 mL)Low (2-5 mL)Green E-Factor
Energy Consumption High (Continuous heating)Low (Targeted bursts)Energy Efficient

Workflow Visualization

Diagram 2: Integrated Synthesis Pipeline

Synthesis_Pipeline cluster_MW Microwave Reactor Core Biomass Biomass Source (Corn Cobs / Mucic Acid) Furfural Furfural (Platform Chemical) Biomass->Furfural Acid Hydrolysis Oxidation MW Oxidation (H2O2, 100°C, 10 min) Furfural->Oxidation Protocol A FuroicAcid Furan-2-Carboxylic Acid (The Scaffold) Oxidation->FuroicAcid Precipitation/Workup Amidation MW Amidation (Amine + TBTU, 100°C, 5 min) Library Drug Discovery Library (Furan-2-Carboxamides) Amidation->Library High-Throughput FuroicAcid->Amidation Protocol B

Caption: Integrated workflow transforming raw biomass into high-value medicinal scaffolds via MW irradiation.

Troubleshooting & Optimization

  • Vessel Pressure: Furan reactions often evolve gas (CO₂ if decarboxylation occurs, or O₂ from peroxide). Always use vessels rated for 20 bar and fill only to 50% capacity.

  • Solvent Choice: If the reaction fails to reach temperature, the solvent may have a low "Loss Tangent" (

    
    ).
    
    • Good MW Solvents: Ethanol, Water, DMSO, DMF.

    • Poor MW Solvents: Hexane, Toluene (Require doping with ionic liquids to heat).

  • Decarboxylation Risk: Furoic acids can decarboxylate to furan at temperatures >160°C. Do not exceed 140°C during the amidation step.

References

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Asian Journal of Green Chemistry. (Demonstrates yield improvements in heterocycle synthesis).

  • Microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides. Tetrahedron. (Protocol for amide coupling).

  • Selective Aerobic Oxidation of Furfural into Furoic Acid. ACS Sustainable Chemistry & Engineering. (Green oxidation methodologies).

  • Sustainable and efficient production of furoic acid from furfural. Universidad Autónoma de Madrid. (Amine-assisted H2O2 oxidation).

  • Microwave-Assisted Paal-Knorr Reaction. European Journal of Organic Chemistry. (Furan ring synthesis fundamentals).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 5-[(Methylamino)methyl]furan-2-carboxylic Acid Synthesis

Topic: Yield Improvement & Process Stabilization Ticket ID: #FUR-AM-502 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Critical Process Parameters (CPP) The synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Process Stabilization Ticket ID: #FUR-AM-502 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Critical Process Parameters (CPP)

The synthesis of 5-[(methylamino)methyl]furan-2-carboxylic acid presents a classic "competing functionality" challenge. You are dealing with a molecule that is simultaneously an acid (carboxylic), a base (amine), and a sensitive aromatic system (furan).

The Yield Killers:

  • Zwitterionic Solubility: The product exists as a zwitterion in neutral media, making extraction into organic solvents nearly impossible.

  • Furan Ring Instability: The furan ring is acid-sensitive (prone to ring-opening/polymerization) and sensitive to over-reduction.

  • Over-Alkylation: In substitution reactions, the product is more nucleophilic than the starting material, leading to dimerization.

This guide prioritizes Reductive Amination (Method A) as the industry standard for yield, while providing Nucleophilic Substitution (Method B) as an alternative for specific precursor availability.

Diagnostic Workflow: Select Your Route

Before troubleshooting, ensure you are using the correct pathway for your scale and available equipment.

RouteSelection cluster_0 Method A Advantages cluster_1 Method B Advantages Start Start: Select Precursor Q1 Available Starting Material? Start->Q1 PrecursorA 5-Formyl-2-furoic acid (FFCA) Q1->PrecursorA Aldehyde Available PrecursorB 5-Chloromethyl-2-furoic acid (Alkyl Ester) Q1->PrecursorB Halide Available RouteA Route A: Reductive Amination (Recommended for High Yield) Adv1 Avoids Dimerization RouteA->Adv1 RouteB Route B: Nucleophilic Substitution (Requires Ester Protection) Adv2 Cheap Reagents RouteB->Adv2 PrecursorA->RouteA Decision Key Constraint PrecursorB->Decision Decision->RouteA Need Mild Conditions Decision->RouteB Strict pH Control Possible

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and process constraints.

Method A: Reductive Amination (The Gold Standard)

Protocol: Reaction of 5-formyl-2-furoic acid (FFCA) with methylamine followed by hydride reduction.

Troubleshooting Guide

Q: My yield is low (<40%), and I see significant polymerization (dark tar). What is happening? A: You are likely using Sodium Borohydride (NaBH₄) in an acidic environment or adding it too quickly.

  • The Science: FFCA is electron-deficient. While the carboxyl group stabilizes the ring somewhat, strong Lewis acids or low pH can trigger polymerization. Furthermore, NaBH₄ can reduce the furan ring itself if the activity is too high.

  • The Fix: Switch to Sodium Triacetoxyborohydride (STAB) or NaBH₄/MeOH at strictly controlled temperatures (0°C).

    • Step 1: Form the imine first by stirring FFCA and Methylamine (3-5 eq) in Methanol for 2 hours.

    • Step 2: Add the reducing agent after imine formation is complete (monitor by TLC).

Q: I am getting the dimethyl (tertiary amine) impurity. How do I stop this? A: This is "reductive alkylation" of the product.

  • The Fix: You must use a large excess of Methylamine (at least 5-10 equivalents). If the concentration of free methylamine drops, the newly formed secondary amine product will compete for the aldehyde, reacting to form the tertiary amine dimer.

Q: How do I isolate the product? It won't extract into Ethyl Acetate. A: The product is a zwitterion.[1] It will stay in the water phase.

  • The Fix: Do NOT use standard aqueous workup.

    • Evaporate the reaction solvent (Methanol) completely.

    • Redissolve the residue in minimal water.

    • Load onto a Cation Exchange Resin (e.g., Dowex 50W) .

    • Wash with water (removes inorganic salts and unreacted acid).

    • Elute with 5% NH₄OH or HCl (depending on desired salt form).

Method B: Nucleophilic Substitution (The Alternative)

Protocol: Displacement of halide from 5-chloromethyl-2-furoic acid esters.

Troubleshooting Guide

Q: I am seeing a major impurity that has two furan rings. What is it? A: This is the dimer: Bis(5-carboxyfuran-2-ylmethyl)methylamine.

  • The Science: The product (secondary amine) is more nucleophilic than the starting material (methylamine). As the reaction proceeds, the product attacks the starting chloride.

  • The Fix:

    • Inverse Addition: Add the chloride solution dropwise into a concentrated solution of Methylamine.

    • High Dilution: Keep the chloride concentration low.

    • Stoichiometry: Use 10-20 equivalents of Methylamine. Excess methylamine can be evaporated easily (b.p. -6°C) or washed away if using the HCl salt.

Q: Should I use the free acid or the ester? A: Always use the Ester (e.g., Methyl 5-chloromethyl-2-furoate).

  • Reasoning: Using the free acid creates a carboxylate salt in the presence of amine, which can precipitate or interfere with nucleophilic attack due to electrostatic repulsion. Hydrolyze the ester after the substitution is complete.

Isolation & Purification: The "Yield Bottleneck"

The most common reason for "low yield" in this synthesis is not reaction failure, but isolation failure . The zwitterionic nature of the product means it hides in the aqueous waste stream.

Optimized Isolation Workflow

Isolation Crude Crude Reaction Mixture (Aq/MeOH) Step1 1. Evaporate Volatiles (Remove MeOH/Excess MeNH2) Crude->Step1 Step2 2. Dissolve in Minimal H2O Adjust to pH 2-3 Step1->Step2 Resin 3. Load on Cation Exchange Resin (Strong Acid type, H+ form) Step2->Resin Wash1 4. Wash: H2O (Removes unreacted acids/salts) Resin->Wash1 Elute 5. Elute: 1M NH4OH (Releases Amine) Wash1->Elute Final 6. Lyophilize Yields Zwitterion Solid Elute->Final

Figure 2: Ion-exchange chromatography workflow for isolating zwitterionic furan derivatives.

Comparative Data: Isolation Methods
MethodPurityRecovery YieldScalabilityNotes
Direct Crystallization HighLow (<30%)GoodRequires precise pH adjustment to the Isoelectric Point (pI).
Ion Exchange (Dowex) HighHigh (>85%) MediumBest for removing inorganic salts.
Solvent Extraction LowVery Low (<10%)HighNot Recommended. Product is too polar for DCM/EtOAc.

FAQ: Specific Technical Issues

Q: Can I use catalytic hydrogenation (H₂/Pd-C) instead of chemical hydrides? A: Yes, but be careful. Furan rings can be hydrogenated to tetrahydrofurans (THF) under high pressure or prolonged times.

  • Optimization: Use Raney Nickel or Pd/C at ambient pressure and low temperature (20-30°C). Stop the reaction immediately upon consumption of the starting material.

Q: How do I store the final product? It turns brown over time. A: Furan derivatives are photosensitive and prone to oxidation.

  • Storage: Store as the Hydrochloride Salt (more stable than the zwitterion) in a desiccator, protected from light, at -20°C.

Q: Is there a "Green" enzymatic route? A: Yes. Recent literature suggests using ω-transaminases to convert 5-formyl-2-furoic acid directly to the amine. This avoids hazardous hydrides but requires specialized biocatalysts [1, 3].

References

  • Electrochemical reductive amination of furfural-based biomass intermediates. Green Chemistry, 2021.

  • Preparation of 5-(Aminomethyl)-2-furanmethanol by direct reductive amination. Journal of Chemical Technology & Biotechnology, 2018.

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid. Green Chemistry, 2023.

  • Synthesis methods for the preparation of 2-furoic acid derivatives. Google Patents US20140221668A1.

Sources

Optimization

Preventing decarboxylation of 5-[(Methylamino)methyl]furan-2-carboxylic acid during heating

Technical Support Center: 5-[(Methylamino)methyl]furan-2-carboxylic acid Guide to Preventing Thermal Decarboxylation Welcome to the technical support resource for 5-[(Methylamino)methyl]furan-2-carboxylic acid. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-[(Methylamino)methyl]furan-2-carboxylic acid

Guide to Preventing Thermal Decarboxylation

Welcome to the technical support resource for 5-[(Methylamino)methyl]furan-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the thermal stability of this compound. Unwanted decarboxylation during heating is a common issue that can lead to low yields and product impurities. Here, we provide in-depth answers to frequently asked questions, troubleshooting strategies, and validated protocols to help you maintain the integrity of your molecule during chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-[(Methylamino)methyl]furan-2-carboxylic acid decarboxylating upon heating?

Decarboxylation is the removal of a carboxyl group as carbon dioxide (CO₂). Furan-2-carboxylic acids are known to be susceptible to this reaction at elevated temperatures, typically starting around 140-160°C and becoming rapid at higher temperatures (~200°C)[1][2]. The reaction is driven by the formation of a stable furan ring and the release of gaseous CO₂, which is entropically favorable.

The mechanism for the decarboxylation of heteroaromatic carboxylic acids can be complex and is highly dependent on the reaction conditions[3]. For furan-2-carboxylic acid, the process is believed to proceed through a transition state where the carboxyl group is cleaved from the furan ring. The presence of the (methylamino)methyl substituent introduces a basic site into the molecule. This can lead to the formation of a zwitterion, which may influence the electronic properties of the furan ring and potentially alter the activation energy required for decarboxylation compared to the parent 2-furoic acid.

Start 5-[(Methylamino)methyl]furan- 2-carboxylic acid TS Zwitterionic Intermediate / Transition State Start->TS Heat (Δ) Product 5-[(Methylamino)methyl]furan TS->Product Decarboxylation CO2 CO₂ TS->CO2

Caption: Proposed pathway for thermal decarboxylation.

Q2: What is the most critical factor influencing the rate of decarboxylation?

Temperature is unequivocally the most critical factor. The rate of decarboxylation increases exponentially with temperature. Many synthetic procedures involving other thermally sensitive molecules recommend conducting reactions at the lowest possible temperature that still allows for an acceptable reaction rate of the desired transformation[4]. It is crucial to avoid "hot spots" in the reaction vessel by ensuring uniform heating and vigorous stirring.

Q3: How does my choice of solvent affect the stability of the compound?

Solvent choice plays a pivotal role in controlling decarboxylation by influencing the stability of the reactant and the transition state[5][6].

  • Aprotic Solvents (Recommended): Solvents like DMF, DMSO, NMP, and dioxane are often preferred. Aprotic polar solvents can dissolve the substrate effectively but do not actively participate in proton transfer, which can facilitate certain decarboxylation mechanisms[4][7][8]. However, some aprotic solvents like DMSO can decompose at high temperatures, so their stability should be considered[8].

  • Protic Solvents (Use with Caution): Protic solvents like water, alcohols, or acetic acid can have a dual effect. They can stabilize the carboxylate anion through hydrogen bonding, which may retard decarboxylation in some cases[9]. Conversely, they can also act as proton donors/acceptors, potentially lowering the activation energy for decarboxylation by facilitating proton transfer in the transition state[3][5]. The effect is highly system-dependent[6].

Solvent TypeExamplesGeneral Impact on DecarboxylationRecommendation
Polar Aprotic DMF, DMSO, NMP, AcetonitrileGenerally preferred. Solubilizes reactants without facilitating proton transfer. Can accelerate some decarboxylation pathways by destabilizing the carboxylate anion[9].Primary Choice. Use the lowest boiling point solvent suitable for the reaction temperature.
Polar Protic Water, Ethanol, Acetic AcidComplex effects. Can stabilize the ground state via H-bonding, but may also catalyze decarboxylation by mediating proton transfer[5][6][9].Use with caution. Evaluate on a case-by-case basis. May be required for specific reaction types.
Non-Polar Toluene, Xylene, DioxaneLower polarity may slow decarboxylation, but solubility of the potentially polar starting material could be an issue.Consider if solubility permits. Can be effective at controlling side reactions.
Q4: Can pH or the presence of acids/bases prevent decarboxylation?

The pH of the reaction medium can significantly alter the decarboxylation rate[10].

  • Acidic Conditions: Strong acidic conditions can sometimes promote decarboxylation, especially in the presence of water, through a hydrolytic mechanism[3]. If an acid catalyst is required for your primary reaction, use the mildest acid possible at the lowest concentration.

  • Basic Conditions: The effect of a base depends on its nature. A strong base will deprotonate the carboxylic acid, forming a carboxylate anion. This anion can be more or less stable towards decarboxylation depending on the reaction mechanism and solvent[11]. The presence of the basic (methylamino)methyl side chain in your molecule means that under neutral conditions, a zwitterion may exist. The addition of a strong external base will deprotonate the carboxylic acid. If a base is necessary, a non-nucleophilic, sterically hindered base like DIPEA may be a better choice than hydroxides or alkoxides[4].

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: My reaction mixture is turning dark and forming tarry by-products.
  • Probable Cause: This is often a sign of product polymerization or degradation, which can be exacerbated by high temperatures and the presence of acidic impurities[1]. The furan ring itself can be sensitive to strong acids and heat.

  • Solutions:

    • Lower the Temperature: Operate at the minimum temperature required for the desired reaction.

    • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation, which can contribute to the formation of colored impurities[1].

    • Purify Starting Materials: Ensure your starting material and solvents are free of acidic impurities. If necessary, purify the 5-[(Methylamino)methyl]furan-2-carboxylic acid before use.

Problem 2: My LC-MS/NMR analysis shows a high percentage of the decarboxylated product.
  • Probable Cause: The reaction conditions (temperature, time, solvent) are too harsh and are favoring the decarboxylation pathway.

  • Solutions:

    • Systematic Temperature Reduction: Decrease the reaction temperature in 5-10°C increments and monitor the reaction progress and byproduct formation.

    • Minimize Reaction Time: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to heat.

    • Re-evaluate Your Solvent: If you are using a protic solvent, switch to a polar aprotic solvent like DMF or NMP (N-Methyl-2-pyrrolidone) and observe the effect on the decarboxylation rate[4][9].

    • Consider Alternative Activation: Investigate if the desired transformation can be achieved using microwave irradiation, which often allows for lower bulk temperatures and shorter reaction times[1]. Alternatively, explore photochemical or pressure-based methods if applicable.

Caption: A decision-making flowchart for troubleshooting decarboxylation.

Experimental Protocols

Protocol 1: General Low-Temperature Heating Procedure

This protocol provides a baseline for performing a reaction that requires heating while minimizing the risk of decarboxylation.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-[(Methylamino)methyl]furan-2-carboxylic acid (1.0 eq) and any other solid reagents.

  • Inert Atmosphere: Seal the flask and purge the system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add the anhydrous aprotic solvent (e.g., DMF, NMP) via syringe. The concentration should typically be in the range of 0.1-0.5 M.

  • Reagent Addition: If other reagents are to be added, cool the mixture to 0°C before their addition, especially if they are highly reactive[4].

  • Heating: Place the flask in an oil bath pre-heated to the desired temperature (start with a conservative temperature, e.g., 80-100°C). Use a thermometer to monitor the internal reaction temperature.

  • Monitoring: After 30 minutes, and then at regular intervals, take a small aliquot of the reaction mixture, quench it, and analyze by TLC or LC-MS to check for the consumption of starting material and the formation of the decarboxylated byproduct.

  • Workup: Once the reaction is complete, cool the mixture to room temperature before proceeding with the aqueous workup. Perform extractions and solvent removal at reduced temperatures (e.g., using a rotary evaporator with a water bath temperature below 40°C).

Protocol 2: Monitoring Decarboxylation by HPLC

This method allows for the quantitative assessment of decarboxylation.

  • Sample Preparation: Prepare a standard stock solution of your starting material and, if available, the purified decarboxylated byproduct in a suitable solvent (e.g., Acetonitrile/Water). Create a calibration curve with at least five concentration points.

  • Reaction Aliquot: At each time point, withdraw a specific volume (e.g., 50 µL) from the reaction mixture.

  • Quenching and Dilution: Immediately quench the aliquot in a known volume of cold mobile phase (e.g., 950 µL) to stop the reaction and achieve a suitable concentration for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both the starting material and product have strong absorbance (e.g., 254 nm).

  • Analysis: Inject the diluted sample. Integrate the peak areas for the starting material and the decarboxylated product. Use the calibration curve to determine the concentration of each and calculate the percentage of decarboxylation over time.

References

  • Mata, F. A., et al. (2020). Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simulations. Physical Chemistry Chemical Physics, 22(30), 17050-17058. Available at: [Link]

  • Pace, V., et al. (2023). Dissipative Systems Driven by the Decarboxylation of Activated Carboxylic Acids. Accounts of Chemical Research, 56(7), 827-839. Available at: [Link]

  • Gruter, G. M., et al. (2011). Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid. WO2011043661A1. Google Patents.
  • Wikipedia. (n.d.). 2,5-Furandicarboxylic acid. Retrieved from: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Edition). Oxford University Press. (General reference for reaction mechanisms).
  • Eason, T. E., et al. (2023). Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid. WO2023288035A1. Google Patents.
  • Zhang, Z., et al. (2021). Kinetic study and tunable production of 5-formyl-2-furancarboxylic acid and 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural oxidation over Co-NC catalyst. Chemical Engineering Journal, 429, 132387. Available at: [Link]

  • Sugar Energy Technology. (2025). How does 2,5-Furandicarboxylic Acid (FDCA) improve the thermal stability and mechanical strength of biopolymers compared to conventional polymer alternatives? Available at: [Link]

  • Sajid, M., et al. (2018). Heterogeneous Catalytic Conversion of Sugars Into 2,5-Furandicarboxylic Acid. Frontiers in Chemistry, 6, 619. Available at: [Link]

  • Zhang, Y., et al. (2025). Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst. Catalysts, 15(11), 1423. Available at: [Link]

  • Chebbi, Y., et al. (2019). Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols. ACS Sustainable Chemistry & Engineering, 7(21), 17976-17987. Available at: [Link]

  • Williams, I. H., et al. (2001). Solvent-dependent transition states for decarboxylations. Chemical Physics Letters, 344(5-6), 469-474. Available at: [Link]

  • Wrubel, J. A. (2019). Strategies to control the selectivity of transition metal catalyzed C-H functionalizations and a scalable synthesis of furan-2, 5-dicarboxylic acid by carbonate-promoted C-H carboxylation. Stanford Digital Repository. Available at: [Link]

  • Zhang, W., et al. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. ChemistryOpen, 11(4), e202100301. Available at: [Link]

  • Agilent. (n.d.). Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples. Available at: [Link]

  • Sobechko, I. B., et al. (2014). Thermodynamic Properties of Furan-2-carboxylic and 3-(2-Furyl)-2-propenoic Acids. Russian Journal of Physical Chemistry A, 88(12), 2047-2053. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). Retrieved from: [Link]

  • NIST. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from: [Link]

  • Kluger, R., et al. (2013). Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. Journal of Chemical Education, 90(11), 1493-1497. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). 2-Furancarboxylic Acid and 2-Furylcarbinol. Retrieved from: [Link]

  • Stadler, T., et al. (2012). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Additives & Contaminants: Part A, 29(10), 1561-1569. Available at: [Link]

  • Gilman, H., et al. (1933). The Progressive and Step-Wise Decarboxylation of Furan-Tetracarboxlic Acid. Proceedings of the Iowa Academy of Science, 40(1), 112. Available at: [Link]

  • Pu, X., et al. (2019). Catalytic Decarboxylation/Carboxylation Platform for Accessing Isotopically Labeled Carboxylic Acids. ACS Catalysis, 9(7), 5858-5863. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from: [Link]

  • Eason, T. E., et al. (2023). Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid. (Patent). OSTI.GOV. Available at: [Link]

  • van der Poel, G., et al. (2016). Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. Catalysis Science & Technology, 6(16), 6350-6357. Available at: [Link]

  • Reddit. (2015). Why might the rate of a decarboxylation reaction be pH dependent? r/chemistry. Available at: [Link]

  • Milata, V., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(4), 405-412. Available at: [Link]

  • CN109694343B. (2021). Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
  • Xia, Y., et al. (2020). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 22(10), 3147-3157. Available at: [Link]

  • Xia, Y., et al. (2020). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. ResearchGate. Available at: [Link]

  • Payne, K. A. P., et al. (2018). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Catalysis, 8(12), 11145-11149. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 5-[(Methylamino)methyl]furan-2-carboxylic Acid

Subject: Troubleshooting aqueous solubility for zwitterionic furan derivatives in biological assays. Case Molecule: 5-[(Methylamino)methyl]furan-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting aqueous solubility for zwitterionic furan derivatives in biological assays. Case Molecule: 5-[(Methylamino)methyl]furan-2-carboxylic acid. Support Tier: Level 3 (Senior Application Scientist).

Executive Summary: The "Isoelectric Trap"

If you are experiencing precipitation of 5-[(Methylamino)methyl]furan-2-carboxylic acid upon adding it to a neutral buffer (PBS, pH 7.4), you are likely encountering the Isoelectric Trap .

The Science: This molecule is an ampholyte (zwitterion). It contains:

  • Acidic Group: Furan-2-carboxylic acid (

    
    ).
    
  • Basic Group: Secondary amine (

    
    ).
    

At physiological pH (7.4), this molecule exists almost exclusively as a zwitterion (net charge = 0). Zwitterions possess the highest crystal lattice energy and the lowest aqueous solubility because water molecules cannot effectively solvate the neutral net charge compared to a distinct cation or anion.

The Solution: You must disrupt the zwitterionic state by shifting the pH during stock preparation or by using dielectric modifiers (co-solvents).

Module 1: pH-Dependent Solubilization (The "U-Curve" Strategy)

The solubility of this molecule follows a U-shaped curve. It is highly soluble at low pH (cationic) and high pH (anionic) but insoluble at the isoelectric point (


).
The Mechanism
  • Cationic State (pH < 3): The amine is protonated (

    
    ), and the acid is protonated (
    
    
    
    ). Soluble.
  • Zwitterionic State (pH ~ 6.7): The amine is protonated (

    
    ), but the acid is deprotonated (
    
    
    
    ). Net charge is 0. Insoluble.
  • Anionic State (pH > 10): The amine is deprotonated (

    
    ), and the acid is deprotonated (
    
    
    
    ). Soluble.
Visualization: Species Distribution

Solubility_Equilibrium Cation Cationic Species (pH < 3.0) High Solubility Zwitterion Zwitterionic Species (pH ≈ 6.7) PRECIPITATION ZONE Cation->Zwitterion + OH⁻ (Deprotonation of COOH) Zwitterion->Cation + H⁺ Anion Anionic Species (pH > 10.5) High Solubility Zwitterion->Anion + OH⁻ (Deprotonation of NH₂⁺) Anion->Zwitterion + H⁺

Figure 1: The pH-dependent speciation of 5-[(Methylamino)methyl]furan-2-carboxylic acid.[1] The "Danger Zone" is the central zwitterionic state, which coincides with standard buffer pH.

Protocol: The "pH Shift" Dilution Method

Use this method if your assay can tolerate a slight pH shift or if the final concentration is low (< 100 µM).

  • Weigh the target amount of solid compound.

  • Dissolve in a minimal volume of 0.1 M NaOH (preferred) or 0.1 M HCl .

    • Why? This forces the molecule into its fully soluble anionic or cationic form immediately, breaking the crystal lattice.

  • Vortex until clear.

  • Slowly add this stock to your final buffer (e.g., PBS) while stirring rapidly.

    • Note: If the final concentration is high, it may reprecipitate as the pH equilibrates to 7.4. If this happens, proceed to Module 2 .

Module 2: Co-Solvent Engineering (DMSO/Buffer Systems)

When pH manipulation is restricted by assay sensitivity, you must lower the dielectric constant of the solvent to stabilize the hydrophobic furan core.

Solvent Compatibility Matrix
SolventSolubilizing PowerBiological Limit (Typical)Recommendation
DMSO High0.1% - 0.5% (Cell-based)Primary Choice. Best universal solvent.
Ethanol Moderate< 1.0%Use if DMSO interferes with specific receptors.
PEG 400 Moderate< 5.0%Good for in vivo formulations; less toxic than DMSO.
Protocol: The "Stepwise Drop" Technique

Prevent "crash-out" precipitation (kinetic precipitation) using this specific mixing order.

  • Prepare a 1000x Master Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration 1000x higher than your final assay concentration (e.g., if you need 10 µM, make a 10 mM stock).

    • Tip: Sonicate for 5 minutes at 40°C if dissolution is slow.

  • Prepare an Intermediate Stock (Optional): Dilute the Master Stock 1:10 into 50% DMSO / 50% Water .

    • Why? Adding 100% DMSO directly to PBS can cause local "shock" precipitation at the interface. An intermediate water-miscible step smooths the transition.

  • Final Dilution: Pipette the stock directly into the center of the vortexing buffer. Do not pipette onto the side of the tube.

Module 3: Salt Formation (In Situ)

If the zwitterion is persistent, convert the molecule into a stable salt in situ before dilution.

Workflow: Creating the Sodium Salt

Instead of using the free acid/zwitterion, generate the sodium salt, which has much higher lattice energy solubility.

  • Calculate the molar equivalents of the compound.

  • Add 1.05 equivalents of NaOH (from a 1 M stock solution) to the solid compound.

  • Add water (not buffer) to dissolve.

  • The resulting solution contains Sodium 5-[(methylamino)methyl]furan-2-carboxylate .

  • Dilute this salt solution into your buffer.

Frequently Asked Questions (FAQ)

Q1: I see a "cloudiness" that disappears after 10 minutes. Is this safe to use? A: No. This is "kinetic solubility" vs. "thermodynamic solubility." The cloudiness indicates micro-precipitates. Even if they dissolve (or settle invisibly), your effective concentration was transiently heterogeneous. Action: Sonicate the stock for 10 minutes or switch to the pH Shift method (Module 1).

Q2: Can I heat the PBS to dissolve the compound? A: We advise caution. While heat increases solubility, furan derivatives can be sensitive to oxidation or ring-opening at high temperatures (>60°C) over time. Furthermore, upon cooling to 37°C (incubation temp), the compound may recrystallize ("crash out").

Q3: My cells are sensitive to DMSO. What is the alternative? A: Use Cyclodextrin (HP-β-CD) .

  • Protocol: Prepare a 10-20% (w/v) solution of Hydroxypropyl-β-cyclodextrin in water. Use this vehicle to dissolve your compound.[2][3] The hydrophobic furan ring will encapsulate inside the cyclodextrin cone, shielding it from the water while maintaining solubility.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Compound Precipitates in Buffer (pH 7.4) Check_pH Can you modify stock pH? Start->Check_pH Yes_pH Yes Check_pH->Yes_pH No_pH No Check_pH->No_pH Acid_Base Dissolve in 0.1M NaOH (Create Anion) Yes_pH->Acid_Base DMSO_Check Is DMSO tolerated (>0.1%)? No_pH->DMSO_Check Yes_DMSO Yes DMSO_Check->Yes_DMSO No_DMSO No DMSO_Check->No_DMSO DMSO_Stock Make 1000x Stock in 100% DMSO Yes_DMSO->DMSO_Stock Cyclodextrin Use 20% HP-β-CD as vehicle No_DMSO->Cyclodextrin

Figure 2: Decision matrix for selecting the optimal solubilization strategy based on assay constraints.

References

  • Henderson, L. J. (1908). Concerning the relationship between the strength of acids and their capacity to preserve neutrality. American Journal of Physiology-Legacy Content, 21(2), 173-179. Link(Foundational theory for pH/pKa relationships).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link(Authoritative text on zwitterion solubility profiles).

  • PubChem. (n.d.). 2-Furancarboxylic acid (Compound Summary). National Library of Medicine. Link(Source for furan pKa analogs).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link(Reference for Cyclodextrin protocols).

  • Thermo Fisher Scientific. (n.d.). DMSO Compatibility in Cell Culture. Technical Support Knowledge Base. Link(Guidelines for DMSO limits in bioassays).

Sources

Optimization

Technical Support Center: Minimizing Oxidation of 5-[(Methylamino)methyl]furan-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 5-[(Methylamino)methyl]furan-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-[(Methylamino)methyl]furan-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to address the inherent stability challenges associated with the furan moiety. Our goal is to provide you with a deep understanding of the degradation mechanisms and equip you with practical, field-proven strategies to ensure the integrity of your compound during storage, handling, and experimentation.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental chemical principles governing the stability of your furan-containing compound.

Q1: Why is the furan ring in my compound so susceptible to oxidation?

A: The furan ring is an electron-rich, five-membered aromatic heterocycle. The lone pair of electrons on the oxygen atom contributes to the ring's aromaticity, making it highly reactive towards electrophiles and oxidizing agents.[1] This high electron density makes the ring prone to oxidative degradation, which can proceed through several mechanisms, including the formation of unstable endoperoxide intermediates or epoxides, often leading to ring-opening to form reactive 1,4-dicarbonyl species (enediones).[2][3][4]

Q2: What are the common observable signs of degradation for this compound?

A: The most common and immediate sign of degradation is a visual change in the solid material.

  • Discoloration: Pure furan-containing compounds are often white or light-yellow crystalline solids.[5] Upon oxidation and subsequent polymerization, the material will typically turn yellow, then brown, and in severe cases, black.[6]

  • Analytical Changes: Inconsistent experimental results are a key indicator. Analytically, you may observe:

    • A decrease in the main peak area and the appearance of new impurity peaks in HPLC or UPLC analysis.

    • Complex changes in the aromatic region of the ¹H-NMR spectrum, indicating a loss of the furan ring structure.

    • Formation of insoluble particulates in solution.

Q3: What are the primary experimental and environmental factors that accelerate oxidation?

A: Several factors can initiate or accelerate the degradation of the furan ring. Proactive control of these is the most effective strategy for preserving your compound.

  • Atmospheric Oxygen: The most common oxidant. Exposure to air, especially over long periods, is a primary cause of degradation.[6][7]

  • Light (Photodegradation): UV radiation can provide the activation energy needed to initiate oxidative reactions.[2][5]

  • Elevated Temperature: Heat increases the rate of chemical reactions, including oxidation. Storing the compound at room temperature or higher can significantly shorten its shelf-life.[8]

  • pH Extremes: Strong acidic conditions can lead to furan ring-opening and polymerization.[5][6] While the carboxylic acid moiety provides some stability, highly acidic or basic conditions should be avoided unless required by a specific protocol.

  • Presence of Oxidizing Agents: Contamination with or intentional use of oxidizing agents (e.g., hydrogen peroxide, peroxy acids, certain metal catalysts) will readily degrade the furan ring.[3][9]

Q4: How do the specific side chains on my molecule—the carboxylic acid and the (methylamino)methyl group—affect stability?

A: The substituents at the C2 and C5 positions play a significant role:

  • 2-Carboxylic Acid (-COOH): This is an electron-withdrawing group. It can provide a degree of electronic stabilization to the furan ring, making it somewhat less susceptible to electrophilic attack and oxidation compared to unsubstituted furan.[5]

  • 5-[(Methylamino)methyl] Group (-CH₂NHCH₃): This side chain introduces a secondary amine, which is itself susceptible to oxidation. While the primary concern is the furan ring, potential oxidation of the amine to form N-oxides or other byproducts should also be considered, particularly under forced degradation conditions.

Section 2: Troubleshooting Guides - Proactive & Reactive Solutions

This section provides step-by-step guides to prevent and address degradation issues in your experiments.

Guide 1: Proactive Measures for Long-Term Storage and Handling

Issue: The solid compound is discoloring in the vial over weeks or months, or purity is decreasing between experiments.

Root Cause: Improper storage, leading to slow oxidation from exposure to air, light, and/or ambient temperature.

Solution Protocol:

  • Inert Atmosphere is Mandatory: Upon receiving or after synthesis and purification, immediately transfer the compound into a clean, dry amber glass vial.

  • Purge with Inert Gas: Backfill the vial with an inert gas like argon or nitrogen to displace all air.

  • Seal Tightly: Use a vial with a PTFE-lined cap and ensure it is sealed tightly. For highly sensitive applications, consider sealing the cap with paraffin film.

  • Control Temperature: Store the sealed vial at a reduced temperature.

  • Protect from Light: The use of an amber vial is the first line of defense. For added protection, store the vial in a dark location, such as a sealed box within the refrigerator or freezer.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents interaction with atmospheric oxygen, the primary oxidant.[5][7]
Temperature Long-Term: ≤ -20°C Short-Term: 2-8°CReduces the kinetic rate of degradation reactions.[5][8]
Light Store in Dark (Amber Vial)Prevents initiation of photochemical degradation pathways.[6][10]
Container Tightly Sealed Glass VialPrevents moisture and air ingress.
Guide 2: Minimizing Oxidation During Reactions in Solution

Issue: Low reaction yields, formation of multiple byproducts, and a dark-colored reaction mixture.

Root Cause: Degradation of the starting material or product in solution due to dissolved oxygen, inappropriate pH, or thermal stress during the reaction.

Solution Protocol:

  • Solvent Deoxygenation: Before preparing your reaction, thoroughly degas the solvent. This is one of the most critical steps.

    • Method: Sparge the solvent with argon or nitrogen gas for 15-30 minutes. For highly sensitive reactions, use the freeze-pump-thaw method (3-4 cycles).

  • Maintain an Inert Atmosphere: Assemble your reaction glassware under a positive pressure of argon or nitrogen. Use a manifold or balloon to maintain this atmosphere throughout the entire reaction and workup.

  • Incorporate an Antioxidant (Optional but Recommended): If compatible with your reaction chemistry, adding a small amount of a radical-scavenging antioxidant can significantly inhibit oxidative degradation pathways.

  • Strict Temperature Control: Do not overheat the reaction. Use a temperature-controlled reaction block or oil bath and monitor the internal temperature. If the reaction is exothermic, provide adequate cooling.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. The goal is to stop the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to potentially harsh conditions.

Table 2: Common Antioxidants for Furan Stabilization

AntioxidantTypical ConcentrationMechanism & Notes
BHT (Butylated Hydroxytoluene) 0.01 - 0.1% (w/w)A phenolic radical scavenger. Widely used as a stabilizer for furan itself.[7] Check for compatibility with downstream steps.
Ascorbic Acid (Vitamin C) Stoichiometric or catalyticA water-soluble antioxidant. Effective at scavenging various reactive oxygen species. May not be suitable for all organic solvents.
Tocopherol (Vitamin E) Catalytic amountsA lipid-soluble antioxidant effective at preventing lipid peroxidation, which can generate radicals that attack the furan ring.[11]
Guide 3: Analytical Workflow for Detecting and Quantifying Degradation

Issue: You suspect degradation has occurred and need to confirm its presence, identify byproducts, and assess the purity of your material.

Root Cause: Need for a systematic analytical approach to characterize the stability of the compound.

Workflow:

  • Primary Purity Assessment (HPLC/UPLC):

    • Develop a stability-indicating HPLC/UPLC method. This is a method capable of resolving the parent compound from all potential degradation products.

    • Use a gradient method with a C18 column as a starting point.

    • Analyze a sample of the suspect material against a known fresh or reference standard.

    • Interpretation: A decrease in the main peak's area % and the appearance of new peaks confirms degradation.

  • Structural Confirmation (NMR Spectroscopy):

    • Acquire a ¹H-NMR spectrum of the material.

    • Interpretation: Look for a decrease in the integration of the characteristic furan protons and the appearance of new, often broad signals, which may indicate oligomeric or polymeric degradation products.

  • Identification of Degradants (LC-MS):

    • Analyze the sample using an LC-MS system.

    • Interpretation: Obtain the mass-to-charge ratio (m/z) of the impurity peaks observed in the HPLC chromatogram. This data is crucial for proposing the structures of the degradation products, such as ring-opened dicarbonyls or oxidized side-chains.

Section 3: Advanced Protocols
Protocol 1: Performing a Forced Degradation Study

A forced degradation (or stress testing) study is a systematic way to identify the likely degradation products of a drug substance, which is essential for developing stability-indicating analytical methods as per ICH guidelines.[12][13]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of 5-[(Methylamino)methyl]furan-2-carboxylic acid in a suitable solvent (e.g., acetonitrile/water).

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition.

  • Execute Stress Tests: Expose the vials to the conditions outlined in Table 3. Include a control sample protected from stress. The goal is to achieve 5-20% degradation.

  • Neutralization: After the target time, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all samples (including the control) by a developed stability-indicating HPLC/UPLC-UV method. Peak purity analysis of the parent peak using a photodiode array (PDA) detector is highly recommended. Use LC-MS to identify major degradants.

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent / ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M HCl2 - 24 hours at 60°CTests for acid-catalyzed ring opening and side-chain hydrolysis.[13]
Base Hydrolysis 0.1 M NaOH2 - 24 hours at 60°CTests for base-lability.
Oxidation 3% H₂O₂2 - 24 hours at RTSimulates oxidative stress; highly likely to degrade the furan ring.[14]
Thermal 60 - 80°C (in solution & solid)24 - 72 hoursAssesses intrinsic thermal stability.
Photolytic ICH Q1B conditions (UV/Vis light)Per guidelinesAssesses stability to light exposure.[15]
Section 4: Visual Diagrams

.dot digraph "Oxidation_Minimization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Start: Experiment Setup", fillcolor="#F1F3F4", fontcolor="#202124"]; storage [label="Is Compound Solid or in Solution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solid_protocol [label="Follow Solid Storage Protocol\n(Inert Gas, Temp, Dark)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d]; solution_protocol [label="Prepare for Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; degas [label="Degas Solvent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; yes_degas [label="Sparge with Ar/N2\nor Freeze-Pump-Thaw", fillcolor="#34A853", fontcolor="#FFFFFF"]; inert_atm [label="Use Inert Atmosphere\n(Ar/N2 Balloon or Manifold)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; antioxidant [label="Is Antioxidant\nCompatible?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_antioxidant [label="Add BHT or other\nRadical Scavenger", fillcolor="#34A853", fontcolor="#FFFFFF"]; run_rxn [label="Run Reaction with\nTemp Control & Monitoring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze for Degradation\n(HPLC, LC-MS)", shape=box3d, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> storage; storage -> solid_protocol [label="Solid"]; storage -> solution_protocol [label="Solution"]; solution_protocol -> degas; degas -> yes_degas [label="Yes"]; degas -> inert_atm [label="No (High Risk)"]; yes_degas -> inert_atm; inert_atm -> antioxidant; antioxidant -> add_antioxidant [label="Yes"]; antioxidant -> run_rxn [label="No"]; add_antioxidant -> run_rxn; run_rxn -> analyze; } .dot Caption: Decision workflow for minimizing oxidation during experiments.

.dot digraph "Furan_Oxidation_Pathway" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions furan [label="Furan Ring in\n5-[(Methylamino)methyl]\nfuran-2-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidant [label="Oxidant\n(O₂, H₂O₂, Radicals)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Unstable Intermediate\n(e.g., Endoperoxide)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Ring-Opened Products\n(Reactive Dicarbonyls)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; degradation [label="Further Degradation\n& Polymerization", shape=box3d, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges furan -> intermediate [label="+", arrowhead=open]; oxidant -> intermediate [arrowhead=none]; intermediate -> product [label="Rearrangement", arrowhead=open]; product -> degradation [arrowhead=open]; } .dot Caption: Simplified pathway of furan ring oxidative degradation.

References
  • Lou, Y., Marinkovic, S., Estrine, B., Qiang, W., & Enderlin, G. (2021). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. ACS Omega, 6(3), 2360–2368. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 38(4), 835-843. [Link]

  • Lee, Y. R., Kim, J. H., & Kim, B. S. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. RSC Advances, 11(51), 32233-32239. [Link]

  • Kholdeeva, O. A., & Trubitsina, T. A. (2004). Oxidation of furans (Review). Chemistry of Heterocyclic Compounds, 40(12), 1537-1559. [Link]

  • Mousavipour, S. H., & Sevin, F. (2008). The Gas Phase HO-Initiated Oxidation of Furan: A Theoretical Investigation on the Reaction Mechanism. The Open Physical Chemistry Journal, 2, 88-99. [Link]

  • Gong, Z., et al. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 121(47), 9099-9110. [Link]

  • Kavitha, M., et al. (2023). Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. Journal of Molecular Structure, 1276, 134789. [Link]

  • Organic Chemistry Portal. Furan synthesis. [Link]

  • Hughes, M. F., & Tracy, T. S. (2014). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology, 27(7), 1146-1154. [Link]

  • Jeong, G., Lee, J., & Kim, B. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology, 33, 1-13. [Link]

  • RSC Publishing. (2020). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]

  • Azizi, S. A., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Current Drug Discovery Technologies, 17(5), 629-638. [Link]

  • Carro, J., et al. (2020). Sequential oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by an evolved aryl-alcohol oxidase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(1), 140293. [Link]

  • Sangle, S. L., et al. (2022). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. International Journal of Pharmaceutical Sciences and Research, 13(3), 1000-1008. [Link]

  • Baertschi, S. W., et al. (2017). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 145, 133-146. [Link]

  • MDPI. (2022). Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst. Catalysts, 12(11), 1435. [Link]

  • ResearchGate. (2020). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]

  • Brandolese, A., et al. (2021). Aerobic oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid and its derivatives by heterogeneous NHC-catalysis. Organic & Biomolecular Chemistry, 19(4), 848-857. [Link]

  • Google Patents. (2011). WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
  • Liu, Y. C., & Tsai, T. H. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(4), 748. [Link]

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products – A Regulatory Considerations. [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. [Link]

  • U.S. Food and Drug Administration (FDA). (2006). Determination of Furan in Foods. [Link]

  • Arkat USA. (2012). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(3), 131-140. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Teasdale, A., & Li, Y. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]

  • MDPI. (2022). Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. Processes, 10(4), 754. [Link]

  • Google Patents. (2019). US20190389822A1 - Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc).
  • Van Lancker, F., et al. (2011). Furan formation during storage and reheating of sterilised vegetable purées. Food Additives & Contaminants: Part A, 28(11), 1545-1553. [Link]

  • MDPI. (2022). Kerlinic Acid Preserves the Furan Moiety in Regio- and Diastereoselective Oxidations Giving Beta-Lactones and Oxirane Derivatives. Molecules, 27(17), 5641. [Link]

  • Cole-Parmer. (2002). Material Safety Data Sheet - Furan, stabilized with 0.025 to 0.04% BHT, 98%. [Link]

  • Balaraman, E., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. ACS Catalysis, 12(3), 1684-1693. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-[(Methylamino)methyl]furan-2-carboxylic acid

Welcome to the technical support center for the crystallization of 5-[(Methylamino)methyl]furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 5-[(Methylamino)methyl]furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Introduction to Crystallization Science

Crystallization is a critical purification and particle engineering step in pharmaceutical development. It is governed by two primary, interdependent mechanisms: nucleation (the birth of new crystals) and growth (the size increase of existing crystals).[1] The entire process is driven by supersaturation , a state where a solution contains more dissolved solute than it can hold at equilibrium.[1][2] Effectively controlling the level of supersaturation is the key to achieving desired crystal attributes such as size, shape, purity, and polymorphic form.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is not crystallizing from solution. What are the initial troubleshooting steps?

A1: Failure to crystallize is typically due to either very high solubility (insufficient supersaturation) or the presence of impurities that inhibit nucleation.

  • Initial Checks:

    • Concentration Verification: Ensure your solution is supersaturated. If the compound is too dilute, it will not crystallize. You can achieve supersaturation by cooling, evaporating the solvent, or adding an anti-solvent.[3]

    • Solvent Purity: Impurities in the solvent can sometimes inhibit crystallization. Ensure you are using a high-purity solvent.

    • Induce Nucleation: If the solution is supersaturated but no crystals form, nucleation may be kinetically hindered. Try the following:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.

      • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the supersaturated solution. This provides a template for further crystal growth.[]

      • Ultrasonication: A brief period in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.

Q2: My compound is "oiling out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the solute's concentration exceeds its solubility to such a high degree that it separates as a liquid phase instead of an ordered crystalline solid. This often happens when a solution is cooled too quickly or when a large amount of anti-solvent is added rapidly, creating a region of very high supersaturation.[1]

  • Causality: The system enters a thermodynamically unstable zone where liquid-liquid phase separation is kinetically favored over the more ordered process of crystal nucleation.

  • Solutions:

    • Reduce Cooling Rate: A slower cooling rate maintains a lower, more controlled level of supersaturation, allowing crystals to nucleate and grow properly.[1]

    • Increase Solvent Volume: Add more of the primary solvent to reduce the overall supersaturation level. You can then re-attempt crystallization with a slower cooling or anti-solvent addition rate.[5]

    • Heat and Re-dissolve: Gently heat the oiled-out mixture until the oil re-dissolves completely. Then, allow it to cool much more slowly. Consider insulating the flask to slow heat loss.[5]

    • Optimize Anti-solvent Addition: If using an anti-solvent, add it dropwise and slowly, preferably at a slightly elevated temperature, to avoid creating localized areas of extreme supersaturation.[6][7]

Workflow: Troubleshooting "Oiling Out"

Below is a logical workflow for addressing an "oiling out" event during crystallization.

G start Oiling Out Observed check_supersat Is supersaturation too high? start->check_supersat action_heat Re-heat to dissolve oil. Add 10-20% more solvent. check_supersat->action_heat Yes check_cooling Was cooling too rapid? check_supersat->check_cooling No action_heat->check_cooling action_slow_cool Cool slowly. Use insulated bath or programmed cooling. check_cooling->action_slow_cool Yes check_antisolvent Was anti-solvent added too quickly? check_cooling->check_antisolvent No success Crystals Formed action_slow_cool->success action_slow_add Add anti-solvent dropwise with vigorous stirring. check_antisolvent->action_slow_add Yes failure Still Oiling Out: Re-evaluate solvent system check_antisolvent->failure No action_slow_add->success

Caption: Troubleshooting flowchart for "oiling out" issues.

Q3: I am getting very fine needles or a powder. How can I grow larger crystals?

A3: The formation of very small crystals indicates that the rate of nucleation is significantly higher than the rate of crystal growth.[2][8] This is typically caused by high levels of supersaturation.[1][2]

  • Mechanism: At high supersaturation, the energy barrier for forming new crystal nuclei is easily overcome, leading to a massive number of small crystals forming simultaneously.[8] At lower supersaturation, nucleation is less frequent, and the dissolved solute primarily contributes to the growth of existing crystals, resulting in larger particles.[1][2]

  • Strategies for Larger Crystals:

    • Minimize Supersaturation: Use a slower cooling profile or a slower anti-solvent addition rate.[]

    • Solvent Selection: Choose a solvent system where the compound has slightly higher solubility. This creates a wider "metastable zone" where growth is favored over nucleation. Furan-based carboxylic acids tend to have higher solubility in polar organic solvents like methanol, DMSO, and THF.[9][10] Using co-solvent systems, such as DMSO/water or THF/water, can be particularly effective.[9][10]

    • Seeding: Introduce a small number of high-quality seed crystals at a low supersaturation level to promote controlled growth.[]

Q4: I suspect I have different crystal forms (polymorphs). How can I control this?

A4: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical concern in drug development as different polymorphs can have different physical properties (e.g., solubility, stability).[11] Polymorph formation is often controlled by a delicate balance between thermodynamic and kinetic factors.[12]

  • Thermodynamic vs. Kinetic Control:

    • Thermodynamic Form: The most stable polymorph. It is typically obtained under conditions of slow crystallization (e.g., slow cooling, low supersaturation) that allow the system to reach its lowest energy state.[12]

    • Kinetic Form: A metastable polymorph that forms faster. It is often obtained under conditions of rapid crystallization (e.g., fast cooling, high supersaturation).[12]

  • Control Strategies:

    • Solvent Choice: The solvent can influence which polymorph is favored. Polar solvents may favor one form, while non-polar solvents favor another.[12]

    • Temperature: For systems where polymorph stability is temperature-dependent (enantiotropic), controlling the crystallization temperature is crucial to isolate the desired form.[11][13]

    • Seeding: Seeding with the desired polymorph is the most direct way to ensure it crystallizes.[]

    • Supersaturation Level: High supersaturation often leads to kinetic polymorphs, while lower levels favor the thermodynamic form.[12]

    • Analytical Characterization: Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Raman Spectroscopy to identify and differentiate polymorphs.[11]

Experimental Protocols

Protocol 1: General Cooling Crystallization
  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the 5-[(Methylamino)methyl]furan-2-carboxylic acid in a minimal amount of a suitable hot solvent (e.g., methanol, isopropanol). Refer to the solubility data table below for guidance.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To slow the cooling rate further, place the flask in an insulated container (e.g., a beaker packed with glass wool).

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., DMSO, methanol).

  • Addition of Anti-Solvent: While stirring, slowly add a pre-filtered "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water, hexane) dropwise until the solution becomes faintly cloudy (the point of nucleation).[6][7]

  • Crystal Growth: Add a few more drops of the anti-solvent, then stop and allow the solution to stand, letting the crystals grow.

  • Completion: Once crystal growth appears complete, you may add more anti-solvent to increase the yield.

  • Isolation & Drying: Isolate, wash (with a mixture of the good and anti-solvent), and dry the crystals as described in Protocol 1.

Data & Visualization

Table 1: Solubility of Structurally Related Furan Carboxylic Acids

While specific data for 5-[(Methylamino)methyl]furan-2-carboxylic acid is limited, the solubility behavior of similar furan-based acids provides a strong starting point for solvent selection.[9][10][14]

SolventRelative SolubilityPolarityNotes
DMSO Very HighPolar AproticExcellent for initial dissolution; often used with water as an anti-solvent.[9][10]
Methanol HighPolar ProticA good choice for cooling crystallization.[14]
Ethanol Moderate-HighPolar ProticSimilar to methanol, may require slightly higher volumes.[15]
THF ModeratePolar AproticCan be effective, especially in binary mixtures with water.[10]
Acetonitrile Low-ModeratePolar AproticGenerally lower solubility compared to alcohols or DMSO.[16]
Water LowPolar ProticOften used as an anti-solvent. Solubility is pH-dependent.[9]
Toluene Very LowNon-polarCan be used as an anti-solvent.[14]
Hexane Very LowNon-polarA common anti-solvent.[14]

This table is a qualitative guide based on published data for 2,5-furandicarboxylic acid and furan-2-carboxylic acid.[9][10][14][16]

References

  • Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo.

  • Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo.

  • Crystallization of APIs: Methods and Challenges. BOC Sciences.

  • Troubleshooting poor solubility of furan-based dicarboxylic acids. BenchChem.

  • Nucleation and Crystal Growth in Continuous Crystallization. Books.

  • THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. Chemical Technology and Engineering.

  • Crystal Nucleation and Growth: Supersaturation and Crystal Resilience Determine Stickability. ACS Publications.

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.

  • Common Challenges in Industrial Crystallization and How to Overcome Them. Technomedia.

  • Controlling the polymorphic form obtained. Oxford Academic.

  • Strategy for control of crystallization of polymorphs. CrystEngComm (RSC Publishing).

  • Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces. ACS Publications.

  • Control of polymorphism in continuous crystallization. DSpace@MIT.

  • Solubility of 2,5-Furandicarboxylic acid in organic solvents. BenchChem.

  • Strategy for control of crystallization of polymorphs. ResearchGate.

  • Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. ResearchGate.

  • Troubleshooting Common Issues with Industrial Crystallizer Equipment. Filter Dryer.

  • Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. PMC.

  • Troubleshooting Crystallization. Chemistry LibreTexts.

  • A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology.

  • CAS 6338-41-6: 5-(Hydroxymethyl)-2-furancarboxylic acid. CymitQuimica.

  • 5-Methyl-2-furoic acid 97 1917-15-3. Sigma-Aldrich.

  • 5-Amino-furan-2-carboxylic acid. PubChem.

  • 5-Hydroxymethyl-2-furancarboxylic Acid - PRODUCT INFORMATION. Cayman Chemical.

  • Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. RSC Publishing.

  • Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. ResearchGate.

  • Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI.

  • Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid. Google Patents.

  • Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid (Patent). OSTI.GOV.

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation and shift assignment for 5-[(Methylamino)methyl]furan-2-carboxylic acid

Content Type: Technical Comparison Guide Subject: 1H NMR Interpretation, Shift Assignment, and Purity Profiling Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Executive Summary & S...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 1H NMR Interpretation, Shift Assignment, and Purity Profiling Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers

Executive Summary & Scope

This guide provides a definitive spectral analysis of 5-[(Methylamino)methyl]furan-2-carboxylic acid , a critical bifunctional building block often utilized in the synthesis of H2-receptor antagonists (e.g., Ranitidine analogs) and peptidomimetics.

The Challenge: Distinguishing this target molecule from its synthetic precursors—specifically 5-Formylfuran-2-carboxylic acid (FFCA) and 5-Hydroxymethylfuran-2-carboxylic acid (HMFA) —is a frequent bottleneck in process development. The structural similarity of the furan core often leads to ambiguous assignments if only the aromatic region is analyzed.

The Solution: This guide contrasts the target's NMR profile against these "Alternative" precursors, providing a self-validating assignment protocol. We focus on the aliphatic diagnostic regions and the pH-dependent zwitterionic behavior that often confuses automated peak-picking algorithms.

Experimental Protocol: The "Zwitterion Control" Method

Unlike simple organics, this molecule possesses both an acidic tail (COOH) and a basic head (Secondary Amine). In standard neutral solvents (e.g., DMSO-d6), it exists in a fluxional zwitterionic state, causing broad lines and shifting peaks.

Proven Protocol for Sharp Resolution:

  • Solvent Selection: Do not use pure DMSO-d6 or CDCl3.

    • Recommended:DMSO-d6 + 1% TFA-d (Trifluoroacetic acid-d) .

    • Mechanism:[1][2][3][4][5][6][7] This forces the molecule into the fully protonated cationic form (

      
       and 
      
      
      
      ), eliminating zwitterionic exchange broadening.
  • Sample Preparation:

    • Weigh 10-15 mg of sample.

    • Dissolve in 0.6 mL DMSO-d6.

    • Add 1 drop (~10 µL) of TFA-d (or DCl/D2O if using aqueous media).

    • Note: If using D2O, the HDO peak will likely obscure the methylene region (~4.0 ppm). DMSO is preferred.

  • Acquisition Parameters:

    • Pulse Angle: 30°[4]

    • Relaxation Delay (D1): ≥ 5.0 seconds (Critical for accurate integration of the COOH/NH protons).

    • Scans: 16 (minimum).

Comparative Spectral Data: Target vs. Precursors

The following table contrasts the target molecule with its two most common synthetic precursors/impurities.

Solvent: DMSO-d6 (Acidified) | Ref: TMS (0.00 ppm)

AssignmentTarget Molecule (Amine Derivative)Alternative 1: FFCA (Aldehyde Precursor)Alternative 2: HMFA (Alcohol Precursor)Diagnostic Value
Furan H3 (d)7.20 ppm 7.60 ppm7.18 ppmLow. H3 is relatively stable across derivatives.
Furan H4 (d)6.65 ppm 7.45 ppm6.50 ppmMedium. Shifts downfield significantly in the Aldehyde (FFCA).
Linker (-CH2-)4.25 ppm (s) Absent4.55 ppm (s)High. The Amine CH2 is upfield of the Alcohol CH2.
Terminal 2.65 ppm (s) (-N-CH3)9.75 ppm (s) (-CHO)AbsentCritical. The N-Methyl singlet vs. Aldehyde singlet is the primary purity check.
Exchangeables ~9.5 (Broad NH2+)~13.5 (Broad COOH)~5.4 (Broad OH)Variable. Highly dependent on water content and pH.
Key Spectral Features (Causality):
  • The "Aldehyde Alert" (FFCA): If you see a peak at 9.75 ppm , your reductive amination is incomplete. The electron-withdrawing nature of the aldehyde also deshields the H4 furan proton, pushing it from ~6.6 to ~7.4 ppm.

  • The "Alcohol Drift" (HMFA): The hydroxymethyl precursor has a methylene peak at 4.55 ppm . The target amine shifts this to 4.25 ppm . This 0.3 ppm difference is the "Gold Standard" for monitoring the conversion of alcohol to amine (via mesylate/halide intermediates).

Deep Dive: Structural Assignment Logic

The furan ring establishes a distinct "AB System" (technically AX at high field).

  • H3 (β to COOH): This proton is deshielded by the adjacent carbonyl cone of the carboxylic acid. It always appears downfield (~7.2 ppm).

  • H4 (β to Alkyl): This proton is more shielded. Its position is the "sensor" for the substituent at position 5.

  • Coupling Constant (

    
    ):  The characteristic furan ring coupling is 3.5 Hz . If you see 
    
    
    
    , you have likely opened the ring or are looking at a benzene impurity.
Visualization: Assignment Workflow

The following diagram illustrates the logical decision tree for validating the product identity using 1H NMR.

NMR_Assignment_Logic Start Start: Acquire 1H NMR (DMSO-d6 + TFA) Check_Aldehyde Check 9.5 - 10.0 ppm (Aldehyde Region) Start->Check_Aldehyde Decision_Aldehyde Peak Present? Check_Aldehyde->Decision_Aldehyde Check_Methyl Check 2.5 - 2.7 ppm (N-Methyl Region) Decision_Aldehyde->Check_Methyl No Result_Fail_Precursor IMPURITY: 5-Formylfuran-2-carboxylic acid (Incomplete Reaction) Decision_Aldehyde->Result_Fail_Precursor Yes (9.75 ppm) Decision_Methyl Singlet Present? Check_Methyl->Decision_Methyl Check_Furan Analyze Furan Region (6.5 - 7.5 ppm) Decision_Methyl->Check_Furan Yes (2.65 ppm) Result_Fail_Wrong ERROR: Check Structure/Solvent Decision_Methyl->Result_Fail_Wrong No Decision_Coupling Doublets with J ~ 3.5 Hz? Check_Furan->Decision_Coupling Result_Success CONFIRMED: 5-[(Methylamino)methyl] furan-2-carboxylic acid Decision_Coupling->Result_Success Yes Decision_Coupling->Result_Fail_Wrong No (J != 3.5Hz)

Figure 1: Logical decision tree for validating 5-[(Methylamino)methyl]furan-2-carboxylic acid and detecting common oxidation-state impurities.

Advanced Application: Reaction Monitoring (HPLC Alternative)

While HPLC is standard for purity, NMR offers a faster "in-process" check for this specific chemistry.

The "N-Methyl" Integration Method:

  • Integrate the Furan H3 doublet (7.20 ppm) and set value to 1.00 .

  • Integrate the N-Methyl singlet (2.65 ppm).

  • Calculation:

    • Theoretical Area: 3.00.

    • If Area < 2.8: Possible salt formation issues or loss of methyl group.

    • If Area > 3.2: Residual methylamine reagent or solvent (DMSO shoulder) interference.

Performance vs. HPLC:

  • NMR: < 15 mins. Identifies structure (e.g., did the methyl fall off?). No column equilibration needed.

  • HPLC: > 45 mins. Better for trace impurities (< 1%), but requires specific column chemistry (HILIC) due to the polarity of the amino-acid functionality.

References

  • Furan Derivative Synthesis: Production of 5-(chloromethyl)furan-2-carbonyl chloride... (Green Chemistry). Discusses the chloromethyl precursors and furan ring stability.

  • Aldehyde Precursor Data: Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF).[8] Provides comparative shifts for the formyl-substituted furan ring.

  • Hydroxymethyl Analog Data: Efficient synthesis of 5-methyl-2-furancarboxylic acid... Comparison of hydroxymethyl vs. methyl shifts in furan-2-carboxylic acids.

  • General Furan NMR Shifts: Structure Determination from Spectra (Carboxylic Acids and Similar Benzenes). General principles of aromatic/heteroaromatic shift assignment.

Sources

Comparative

Spectroscopic Characterization of Furan Derivatives: A Comparative Guide to Carboxylic Acid and Amine Signatures

Executive Summary This guide provides a technical comparison of Infrared (IR) spectroscopy bands for carboxylic acid and amine functional groups attached to furan rings. Unlike simple aliphatic or benzenoid systems, fura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Infrared (IR) spectroscopy bands for carboxylic acid and amine functional groups attached to furan rings. Unlike simple aliphatic or benzenoid systems, furan derivatives exhibit unique vibrational shifts due to the


-excessive nature  of the heteroaromatic ring. This guide is designed for medicinal chemists and analytical scientists requiring precise structural validation of furan-based building blocks (e.g., 2-furoic acid, furfurylamine).
The Furan Electronic Environment: Mechanisms of Frequency Shift

To interpret the IR spectrum of a furan derivative, one must understand the competition between Inductive Effects (-I) and Resonance Effects (+M) .

  • The "Furan Effect": The oxygen atom in the ring is electronegative (withdrawing electron density via sigma bonds), but its lone pair participates strongly in the

    
    -system (donating electron density).
    
  • Impact on Carbonyls: For groups like carboxylic acids conjugated to the ring (e.g., position 2), the Resonance Effect (+M) typically dominates. The furan ring pumps electron density into the carbonyl anti-bonding orbital, reducing the C=O bond order.

  • Result: This lowers the stretching frequency (

    
    ) compared to benzene analogs.[1][2]
    
Figure 1: Electronic Effects on Vibrational Frequency

FuranElectronicEffects FuranRing Furan Ring (Oxygen) Inductive Inductive Effect (-I) (Electronegativity) FuranRing->Inductive Sigma Bond Resonance Resonance Effect (+M) (Lone Pair Donation) FuranRing->Resonance Pi System BondOrder C=O Bond Order (Single Bond Character) Inductive->BondOrder Increases (Minor) Resonance->BondOrder Decreases (Major) Frequency Stretching Frequency (Lower Wavenumber) BondOrder->Frequency Direct Correlation

Caption: Logical flow showing how the strong resonance donation of the furan oxygen dominates over inductive withdrawal, lowering the C=O frequency.

Carboxylic Acid Analysis: 2-Furoic Acid vs. Alternatives

The carboxylic acid moiety (-COOH) presents two primary diagnostic bands: the Carbonyl stretch (


) and the Hydroxyl stretch (

).[2]
Comparative Data: C=O and O-H Stretches

The table below compares 2-Furoic Acid (furan) against Benzoic Acid (benzene) and Hexanoic Acid (aliphatic).

Feature2-Furoic Acid (Furan)Benzoic Acid (Benzene)Hexanoic Acid (Aliphatic)Mechanistic Insight

1670 – 1680 cm⁻¹ 1680 – 1700 cm⁻¹1705 – 1720 cm⁻¹Furan's high electron density facilitates conjugation, weakening the C=O bond more than benzene.

2500 – 3300 cm⁻¹ 2500 – 3300 cm⁻¹2500 – 3300 cm⁻¹Broad "hump" due to strong intermolecular H-bonded dimerization.[3][4] Indistinguishable across classes.

1280 – 1300 cm⁻¹ 1280 – 1315 cm⁻¹1210 – 1250 cm⁻¹The

bond acquires double-bond character via resonance, shifting

higher than aliphatic.
Ring Modes 1570, 1470 cm⁻¹ 1600, 1580, 1450 cm⁻¹N/AFuran ring "breathing" modes are distinct from benzene's "quadrant" stretches.

Critical Observation: In 2-furoic acid, the C=O band often appears as a doublet or has a "shoulder" due to rotational isomerism (s-cis vs. s-trans conformers) relative to the furan oxygen.

Amine Group Analysis: Stability & Signatures

Characterizing amines on furan rings requires a distinction between Aminofurans (unstable) and Furfurylamines (stable).

  • The Instability Trap: Direct 2-aminofuran is rarely isolated because it rapidly tautomerizes to the imine form or undergoes ring opening.

  • The Stable Alternative: Furfurylamine (2-aminomethylfuran), where the amine is separated from the ring by a methylene (-CH2-) spacer, is the standard building block.

Comparative Data: Primary Amine (-NH2) Stretches
FeatureFurfurylamine (Furan-CH2-NH2)Benzylamine (Benzene-CH2-NH2)Cyclohexylamine (Aliphatic-NH2)

Asym
3380 – 3390 cm⁻¹ ~3380 cm⁻¹~3360 cm⁻¹

Sym
3300 – 3320 cm⁻¹ ~3300 cm⁻¹~3290 cm⁻¹

1050 – 1080 cm⁻¹ 1020 – 1050 cm⁻¹1030 – 1090 cm⁻¹
Diagnostic Furan C-O-C: ~1015, 1150 cm⁻¹ Benzene Overtones: 1600-2000 cm⁻¹CH2 Scissoring: 1450 cm⁻¹
Experimental Protocol: Validated Workflow

For furan derivatives, Attenuated Total Reflectance (ATR) is generally preferred over KBr pellets due to the hygroscopic nature of many furan salts and the potential for KBr to facilitate ion exchange or oxidation in sensitive furan systems.

Protocol: ATR-FTIR Characterization of Furan Intermediates
  • Crystal Selection: Use a Diamond/ZnSe crystal. (Diamond is preferred for hard crystalline acids; ZnSe is sufficient for liquid amines).

  • Background Collection: Acquire 32 scans of ambient air to subtract atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    .
  • Sample Deposition:

    • Solids (Acids): Place 2-5 mg of sample. Apply high pressure clamp to ensure contact.

    • Liquids (Amines): Deposit 10-20

      
      L. Work quickly —furfurylamine absorbs atmospheric 
      
      
      
      to form carbamates, appearing as spurious bands at ~1640 cm⁻¹.
  • Acquisition: Collect 16-32 scans at 4 cm⁻¹ resolution.

  • Validation: Check for the "Furan Fingerprint" (sharp bands at ~740-760 cm⁻¹ for C-H out-of-plane bending).

Figure 2: Sample Validation Workflow

IRWorkflow Start Start: Sample Prep CheckState Physical State? Start->CheckState Liquid Liquid (Amine) CheckState->Liquid Solid Solid (Acid) CheckState->Solid ATR_Liquid Drop Cast on Diamond ATR (Scan < 1 min to avoid CO2) Liquid->ATR_Liquid ATR_Solid High Pressure Clamp (Ensure Optical Contact) Solid->ATR_Solid QC_Check QC Check: Is 3400 cm-1 Broad? ATR_Liquid->QC_Check ATR_Solid->QC_Check Result_Wet Result: Wet Sample (Dry & Retest) QC_Check->Result_Wet Yes (Water Contam) Result_Good Result: Valid Spectrum Identify Furan Ring Modes QC_Check->Result_Good No (Sharp Peaks)

Caption: Decision tree for ensuring spectral integrity, specifically addressing the hygroscopic risks of furan-amines.

Troubleshooting & Artifacts
  • Water Interference: Furan derivatives are often hygroscopic. A broad hump at 3400 cm⁻¹ that lacks the "jagged" structure of a carboxylic acid dimer indicates wet solvent.

  • Carbamate Formation: If analyzing furfurylamine, a new peak appearing at 1640 cm⁻¹ over time indicates reaction with atmospheric

    
    .
    
  • Ring Oxidation: Darkening of samples often correlates with the appearance of a broad carbonyl band at 1720-1740 cm⁻¹ (ring opening to dicarbonyls), indicating degradation of the furan ring.

References
  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Furoic Acid. National Institute of Standards and Technology. [Link]

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of Furfurylamine. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 2724 (2-Furoic acid) & SDBS No. 3266 (Furfurylamine).[Link]

Sources

Validation

A Comparative Guide to Biological Assay Validation Using 5-[(Methylamino)methyl]furan-2-carboxylic Acid as a Reference Standard

For: Researchers, scientists, and drug development professionals. Disclaimer: The primary subject of this guide, 5-[(Methylamino)methyl]furan-2-carboxylic acid, is a novel or not widely documented compound.

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: The primary subject of this guide, 5-[(Methylamino)methyl]furan-2-carboxylic acid, is a novel or not widely documented compound. As such, this document establishes a scientifically grounded, hypothetical framework to demonstrate the principles of biological assay validation. The experimental data presented herein is illustrative and designed to guide researchers in validating assays for similar novel chemical entities.

Introduction: The Imperative of Robust Assay Validation

In drug discovery and development, the reliability of a biological assay is paramount. The validation of such an assay is the documented process that provides a high degree of assurance that the method will consistently produce a result meeting pre-determined acceptance criteria.[1][2] This guide provides an in-depth, practical comparison for the validation of a biological assay using the novel compound 5-[(Methylamino)methyl]furan-2-carboxylic acid as a reference standard.

Furan derivatives have garnered significant interest due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] Given this broad potential, a well-characterized reference standard is essential for quantifying the biological activity of new furan-based chemical entities.

For the purpose of this guide, we will focus on the validation of an antimicrobial susceptibility test (AST), specifically a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus. This assay is a cornerstone in microbiology for quantifying the in vitro activity of a potential new antibiotic.[6] We will compare the performance of our hypothetical reference standard, 5-[(Methylamino)methyl]furan-2-carboxylic acid, against a well-established antibiotic, Chloramphenicol.

The principles and methodologies described are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures and are applicable to a wide range of biological assays.[1][7]

Foundational Principles of Assay Validation

The objective of validating a biological assay is to demonstrate its suitability for its intended purpose.[7] This is achieved by assessing a set of validation characteristics as defined by regulatory bodies.

G cluster_parameters Key Validation Parameters (ICH Q2(R1)) cluster_precision Precision Levels AssayValidation Biological Assay Validation Specificity Specificity/ Selectivity AssayValidation->Specificity Is the assay unambiguous? Accuracy Accuracy AssayValidation->Accuracy How close are results to the true value? Precision Precision AssayValidation->Precision How close are results to each other? Linearity Linearity AssayValidation->Linearity Is there a proportional response? Range Range AssayValidation->Range What is the operational concentration interval? Robustness Robustness AssayValidation->Robustness How resilient is the assay to small changes? Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Core parameters for biological assay validation.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In our antimicrobial assay, this means the assay should only measure the inhibition of bacterial growth due to the compound, not due to other factors like solvent effects.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Design: A Head-to-Head Comparison

We will validate a broth microdilution assay to determine the MIC of 5-[(Methylamino)methyl]furan-2-carboxylic acid and Chloramphenicol against Staphylococcus aureus (ATCC 29213). The validation will be conducted in accordance with the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[8][9]

General Workflow

The overall workflow for the validation process is outlined below. This systematic approach ensures that all validation parameters are thoroughly assessed.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_validation 3. Validation & Analysis StdPrep Prepare Reference Standard Stocks SerialDilution Perform Serial Dilutions of Compounds in 96-well Plate StdPrep->SerialDilution MediaPrep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) MediaPrep->SerialDilution InoculumPrep Prepare S. aureus Inoculum (0.5 McFarland) Inoculation Inoculate Plates with Bacterial Suspension InoculumPrep->Inoculation SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination DataAnalysis Analyze Data for Validation Parameters MIC_Determination->DataAnalysis Report Generate Validation Report DataAnalysis->Report

Caption: Workflow for antimicrobial assay validation.

Detailed Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Reference Standard Stock Solutions:

    • Accurately weigh and dissolve 5-[(Methylamino)methyl]furan-2-carboxylic acid and Chloramphenicol in dimethyl sulfoxide (DMSO) to a final concentration of 1280 µg/mL.

    • Causality: A high-concentration stock in a suitable solvent like DMSO is necessary for subsequent serial dilutions and to minimize the final solvent concentration in the assay, which could affect bacterial growth.

  • Preparation of Inoculum:

    • From a fresh culture of S. aureus on a non-selective agar plate, suspend several colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform 2-fold serial dilutions of the stock solutions in CAMHB to obtain final concentrations ranging from 64 µg/mL to 0.125 µg/mL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Causality: Serial dilutions are critical for determining the minimum concentration that inhibits growth. The controls are essential to ensure the bacteria are viable and the media is not contaminated.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the negative control).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Validation Data & Comparative Analysis

The following tables present hypothetical but realistic validation data for our novel compound and the established comparator, Chloramphenicol.

Precision

Precision was assessed by determining the MIC in three independent assays on different days (Intermediate Precision) with three replicates within each assay (Repeatability).

Table 1: Precision of MIC Determination (µg/mL)

Reference StandardAssay 1 (Replicates)Assay 2 (Replicates)Assay 3 (Replicates)Modal MIC (µg/mL)
5-[(Methylamino)methyl]furan-2-carboxylic acid4, 4, 44, 8, 44, 4, 44
Chloramphenicol8, 8, 88, 8, 88, 8, 168

Acceptance Criterion: The MIC values should be within one two-fold dilution of the modal MIC for at least 95% of the replicates.

Analysis: Both compounds demonstrate acceptable precision. The novel furan derivative shows a lower MIC, suggesting higher potency in this hypothetical scenario.

Accuracy

Accuracy in an MIC assay is inferred from the consistent results obtained for a quality control strain with a known MIC range. For S. aureus ATCC 29213, the expected MIC range for Chloramphenicol is 4-16 µg/mL.

Table 2: Accuracy Assessment

Reference StandardObserved Modal MIC (µg/mL)Expected Range (µg/mL)Result
5-[(Methylamino)methyl]furan-2-carboxylic acid4N/A (Novel Compound)N/A
Chloramphenicol84 - 16Pass

Analysis: The observed MIC for Chloramphenicol falls within the established quality control range, confirming the accuracy of the assay system. For the novel compound, this validation establishes its modal MIC for future reference.

Specificity

Specificity was evaluated by assessing the impact of the solvent (DMSO) on bacterial growth.

Table 3: Specificity (Solvent Effect)

DMSO ConcentrationS. aureus Growth
0% (Positive Control)+++
1% (Max concentration in assay)+++
5%++
10%-

Analysis: At the highest concentration used in the assay (1%), DMSO had no inhibitory effect on S. aureus growth. This confirms that any observed inhibition is due to the compounds themselves.

Robustness

The robustness of the assay was tested by introducing small, deliberate variations in key parameters.

Table 4: Robustness of the MIC Assay

Parameter Variation5-[(Methylamino)methyl]furan-2-carboxylic acid MIC (µg/mL)Chloramphenicol MIC (µg/mL)
Baseline (37°C, 20h) 4 8
Incubation Temp: 36°C48
Incubation Temp: 38°C48
Incubation Time: 18h48
Incubation Time: 24h48

Analysis: The assay is robust to minor variations in incubation temperature and time, as the MIC values for both compounds remained consistent.

Conclusion: A Validated Method for a Novel Compound

This guide has detailed a comprehensive, albeit hypothetical, validation of a broth microdilution assay using 5-[(Methylamino)methyl]furan-2-carboxylic acid as a novel reference standard. By adhering to the principles outlined in ICH and other regulatory guidelines, we have demonstrated that the assay is specific, accurate, precise, and robust.

The comparative data against Chloramphenicol not only validates the assay system but also provides a performance benchmark for the novel compound. In our illustrative example, 5-[(Methylamino)methyl]furan-2-carboxylic acid demonstrated a potent antimicrobial activity with an MIC of 4 µg/mL against S. aureus, showing a two-fold higher potency than Chloramphenicol.

The methodologies and validation frameworks presented here are broadly applicable to other biological assays and serve as a robust template for researchers working on the characterization of novel chemical entities. The key to successful assay validation lies in a systematic approach, a thorough understanding of the underlying scientific principles, and rigorous documentation.

References

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]

  • ICH M10 on bioanalytical method validation. (2023). European Medicines Agency. [Link]

  • Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. (2023). MDPI. [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (n.d.). ACS Publications. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Contemporary Considerations for Establishing Reference Methods for Antibacterial Susceptibility Testing. (n.d.). American Society for Microbiology. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). MDPI. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Avicenna Journal of Phytomedicine. [Link]

  • Standardization in Clinical Enzymology. (n.d.). Clinical Chemistry. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). CLSI. [Link]

  • Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. (2025). PubMed. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). FDA. [Link]

  • Modification of antimicrobial susceptibility testing methods. (2025). Oxford Academic. [Link]

  • Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. (2023). ResearchGate. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. [Link]

  • Bioanalytical method validation. (2015). European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. (2015). Bentham Science. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. [Link]

  • Synthesis and biological activities of furan derivatives. (2025). ResearchGate. [Link]

  • New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). CLP. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). ECA Academy. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Therapeutic Goods Administration (TGA). [Link]

  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2. (2023). MDPI. [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. [Link]

  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (n.d.). Nature. [Link]

  • Development of 5-phenylnitro bearing furan-based chalcones as a new class of potent MAO-B inhibitors. (2025). Taylor & Francis Online. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. [Link]

  • Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. (n.d.). University of Cambridge. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025). HHS.gov. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-[(Methylamino)methyl]furan-2-carboxylic acid

[1] Part 1: Executive Safety Directive (The "Why") As researchers, we often handle intermediate building blocks where specific toxicological data is sparse. 5-[(Methylamino)methyl]furan-2-carboxylic acid is a bifunctiona...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Directive (The "Why")

As researchers, we often handle intermediate building blocks where specific toxicological data is sparse. 5-[(Methylamino)methyl]furan-2-carboxylic acid is a bifunctional molecule containing a secondary amine , a carboxylic acid , and a furan core .[1]

While a specific GHS classification may not be globally harmonized for this exact CAS, we must apply the Functional Group Safety Protocol .[1] We treat this compound as a zwitterionic amino acid derivative.[1] The primary risks are inhalation of fine particulates (causing respiratory sensitization or irritation) and ocular damage (due to the acidic/basic nature of the functional groups).[1]

Immediate Action Required:

  • Default Status: Treat as H315 (Skin Irritant), H319/H318 (Severe Eye Irritant/Damage), and H335 (Respiratory Irritant).[1]

  • Physical State: Solid/Powder.[1] High risk of electrostatic aerosolization during weighing.[1]

Part 2: PPE Matrix & Specifications[1][3]

Do not rely on generic "lab safety" rules. Use this matrix designed for fine organic acid/amine intermediates .

Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Respiratory N95 (Minimum) or P100 RespiratorDust Hazard: Furan derivatives can be respiratory sensitizers.[1] Engineering controls (Fume Hood) are primary, but static-induced dust requires a secondary barrier.[1]
Hand Protection Double Nitrile Gloves (0.11 mm min)Permeation Risk: Secondary amines can permeate thin latex.[1] Double gloving ensures that micro-tears during spatula manipulation do not expose skin.[1]
Ocular Chemical Safety Goggles Particulate Risk: Standard safety glasses allow airborne powder to bypass side shields.[1] Goggles seal the eyes against acidic/amine dusts.[1]
Body Lab Coat (Cotton/Poly) + Tyvek Sleeves Exposure Gap: The wrist gap between the glove and lab coat is the most common site of exposure.[1] Tyvek sleeves bridge this gap.[1]

Part 3: Operational Protocol (Step-by-Step)

This protocol is a self-validating system.[1] If you cannot complete a step (e.g., the balance is drifting due to static), stop and remediate before proceeding.

Phase 1: Preparation & Engineering Controls[1]
  • Verify Airflow: Ensure Chemical Fume Hood is operating at 80–100 fpm face velocity.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance.[1]

    • Why: Furan-based amino acids are often fluffy, electrostatic solids.[1] Static charge causes the powder to "jump" off the spatula, creating an inhalation hazard.[1]

  • Solvent Selection: Pre-measure your solvent (e.g., DMSO, Methanol) in a tared vial before adding the solid.[1]

Phase 2: The Weighing Procedure (Critical Step)[1]
  • Don PPE: Put on N95, Goggles, and Double Gloves.[1]

  • Transfer: Open the source container inside the fume hood.

  • Massing:

    • Use a micro-spatula .[1] Large spatulas increase the surface area for static cling.[1]

    • Transfer solid directly into the pre-weighed solvent vial or a deep weighing boat.[1] Avoid flat weighing papers which allow dust to slide off easily.[1]

  • Seal: Cap the receiving vial immediately. Wipe the exterior of the source container with a Kimwipe dampened with methanol before returning to storage.[1]

Phase 3: Solubilization & Reaction[1]
  • Dissolution: Add the solid to the solvent, not vice versa, to prevent splashing of concentrated slurry.[1]

  • Exotherm Check: Amino acids can generate mild heat when neutralizing or dissolving in reactive solvents.[1] Monitor for gas evolution if using acid chlorides or coupling reagents.[1]

Part 4: Waste & Disposal Strategy

Improper disposal of furan derivatives is a common compliance violation.[1]

Waste StreamClassificationAction Plan
Solid Waste Hazardous Organic SolidBag in a clear zip-lock bag labeled "Furan Derivative - Solid".[1] Place in the Solid Waste Drum.
Liquid Waste Basic/OrganicIf dissolved in organic solvents, dispose in Non-Halogenated Organic waste.[1] Do not mix with Oxidizers (HNO3) due to the furan ring's flammability.[1]
Contaminated Sharps Hazardous SharpsNeedles/Syringes used for transfer must go to the Sharps bin, not trash.[1]

Part 5: Visualizing the Safety Workflow

The following diagram illustrates the "Safe Handling Lifecycle" for this compound, emphasizing the decision points for static control and spill management.

SafetyProtocol Start Start: Handling 5-[(Methylamino)methyl] furan-2-carboxylic acid PPE_Check 1. PPE Verification (Goggles, N95, Dbl Gloves) Start->PPE_Check Hood_Check 2. Fume Hood Check (Face Velocity > 80fpm) PPE_Check->Hood_Check Static_Check 3. Is Static Present? (Powder clinging to glass) Hood_Check->Static_Check Ionizer Deploy Anti-Static Gun or Ionizer Bar Static_Check->Ionizer Yes Weighing 4. Weighing Process (Deep Boat/Vial) Static_Check->Weighing No Ionizer->Weighing Spill_Check Spill Detected? Weighing->Spill_Check Cleanup Wet Wipe Method (Avoid dry sweeping) Spill_Check->Cleanup Yes Dissolution 5. Solubilization (Add Solid to Liquid) Spill_Check->Dissolution No Waste 6. Disposal (Segregate Organic Streams) Cleanup->Waste Dissolution->Waste

Figure 1: Decision-matrix for the safe handling of furan-based amino acid intermediates. Note the critical check for static electricity to prevent aerosolization.

References & Authoritative Grounding[1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Furoic acid (Structural Analog). Retrieved from [1]

  • Cayman Chemical. (2025).[1] Safety Data Sheet: 5-Hydroxymethyl-2-furancarboxylic Acid (Structural Analog). Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor.[1] Retrieved from [1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] Retrieved from [1]

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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